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  • Product: N,3-dimethylisoxazole-5-carboxamide
  • CAS: 27144-51-0

Core Science & Biosynthesis

Foundational

Fragment-Based Optimization of N,3-Dimethylisoxazole-5-carboxamide: Receptor Binding Affinity Studies and Methodologies

Executive Summary & Structural Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), identifying a low-molecular-weight starting point with high ligand efficiency is the most critical hurdle. N,3-dimethylis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying a low-molecular-weight starting point with high ligand efficiency is the most critical hurdle. N,3-dimethylisoxazole-5-carboxamide (MW = 140.14 Da) has emerged as a highly privileged scaffold. Characterized by its unique dipole moment, metabolic stability against esterases, and a highly directional hydrogen-bond donor/acceptor profile, this fragment serves as a versatile anchor for developing high-affinity ligands.

Historically, the isoxazole-5-carboxamide core has been heavily investigated for its role in modulating Toll-Like Receptor 7 (TLR7)[1], acting as a tubulin-targeting agent in oncology[2], and serving as a potent scaffold for epigenetic readers such as Bromodomain-containing protein 4 (BRD4)[3]. Furthermore, fragment-based de novo design relies on such low-molecular-weight starting points to build highly selective inhibitors by mapping distinct sub-binding regions[4].

The Pharmacophore Logic

As an Application Scientist, I select the N,3-dimethylisoxazole-5-carboxamide fragment for specific structural reasons:

  • The Isoxazole Core: Acts as a bioisostere for amides and esters. The oxygen and nitrogen heteroatoms serve as precise hydrogen bond acceptors.

  • 3-Methyl Substitution: Provides a distinct steric boundary. This methyl group locks the fragment into specific hydrophobic sub-pockets, preventing non-productive binding modes.

  • 5-Carboxamide (N-methylated): The N-methylated amide acts as a targeted hydrogen bond donor. In BRD4 inhibitors, for example, this moiety perfectly mimics the acetyl-lysine interaction with the conserved Asn140 residue[3].

G A Primary Screen (SPR Fragment Library) B Hit Validation (N,3-dimethylisoxazole- 5-carboxamide) A->B C Structure-Guided Elaboration B->C D Affinity Maturation (Radioligand Binding) C->D E Lead Candidate (Optimized Agonist) D->E

Fig 1: Fragment-to-lead optimization workflow for the isoxazole-5-carboxamide scaffold.

Receptor Binding Affinity Workflows

Measuring the binding affinity of a low-affinity fragment ( Kd​>100μM ) requires fundamentally different biophysical techniques than evaluating a highly optimized lead compound ( Ki​<10nM ). Below are the self-validating protocols we mandate for progressing this scaffold.

Protocol A: High-Throughput Surface Plasmon Resonance (SPR) for Fragment Kinetics

Causality & Field Insight: Traditional biochemical assays often yield false positives with fragments due to compound aggregation or non-specific binding. SPR allows for real-time, label-free detection. More importantly, it enables the calculation of both association ( kon​ ) and dissociation ( koff​ ) rates, which are critical for calculating Residence Time ( τ=1/koff​ ) early in the FBDD pipeline.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., His-tagged BRD4(1)) onto a CM5 sensor chip using Ni-NTA capture chemistry.

    • Why? Amine coupling randomly orients the protein, potentially occluding the binding pocket. Ni-NTA capture ensures uniform orientation of the receptor, maximizing active binding sites for low-affinity fragments.

  • Buffer Preparation: Utilize HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4) supplemented with 2% DMSO.

    • Why? The P20 surfactant is non-negotiable; it minimizes non-specific hydrophobic interactions between the lipophilic isoxazole fragment and the dextran matrix.

  • Analyte Injection: Inject N,3-dimethylisoxazole-5-carboxamide in a 2-fold concentration series (from 1 mM down to 15.6 μM ) at a high flow rate of 50 μL/min to minimize mass transport limitations.

  • Self-Validation Step (Critical): Always include a reference channel (unmodified dextran) to subtract bulk refractive index changes caused by the 2% DMSO. Inject a known positive control (e.g., JQ1 for BRD4) at the start and end of the run to validate that surface activity has not degraded.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​ ).

Protocol B: Radioligand Competitive Binding Assay for Affinity Maturation

Causality & Field Insight: Once the fragment is elaborated (e.g., via the structure-guided addition of lipophilic aryl groups at the 4-position of the isoxazole) to target G-protein coupled receptors like CB2, its affinity increases drastically into the nanomolar range. At this stage, SPR becomes bottlenecked by the requirement for purified, stabilized GPCRs. Radioligand binding in crude membrane preparations becomes the gold standard for determining the inhibition constant ( Ki​ ).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target GPCR in ice-cold assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2​ , pH 7.4).

  • Incubation: In a 96-well plate, combine 50 μL of the optimized isoxazole derivative (varying concentrations), 50 μL of the radioligand (e.g., [3H] -CP55,940 at 0.5 nM final concentration), and 100 μL of membrane suspension (20 μg protein/well).

  • Equilibration: Incubate the plate at 30°C for 90 minutes.

    • Why? 30°C is the optimal thermodynamic sweet spot. It ensures the membrane remains fluid enough for ligand diffusion without degrading the GPCR over the 90-minute equilibration period.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI) and 0.1% BSA.

    • Why? PEI neutralizes the negative charge of the glass fibers, and BSA blocks non-specific binding of highly lipophilic elaborated ligands, ensuring accurate signal-to-noise ratios.

  • Self-Validation Step (Critical): Include a non-specific binding (NSB) control well containing 10 μM of an unlabeled reference agonist. If NSB exceeds 30% of total binding, the assay must be rejected and washing stringency increased.

  • Quantification: Add scintillation cocktail, measure radioactivity, and calculate the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation.

G L Optimized Isoxazole Agonist R Target GPCR (e.g., CB2) L->R Orthosteric Binding G G_alpha_i/o Protein R->G Conformational Shift AC Adenylyl Cyclase (Inhibited) G->AC Allosteric Inhibition cAMP Decreased cAMP Levels AC->cAMP Signal Attenuation

Fig 2: GPCR signaling pathway modulated by optimized isoxazole-5-carboxamide agonists.

Quantitative Data Presentation

To illustrate the trajectory of this scaffold, the following table summarizes representative structure-activity relationship (SAR) data as the N,3-dimethylisoxazole-5-carboxamide fragment is grown into a mature lead compound. Notice how Ligand Efficiency (LE) is maintained even as molecular weight increases, validating the fragment-based approach.

Table 1: Representative SAR Evolution of the N,3-Dimethylisoxazole-5-carboxamide Scaffold

Compound StageSubstitution (R4 position)Target ReceptorAssay TypeBinding Affinity ( Kd​ or Ki​ )Ligand Efficiency (LE)
Fragment Hit -H (Unsubstituted)BRD4(1)SPR Kd​=125μM 0.38
Intermediate -PhenylBRD4(1)SPR Kd​=4.2μM 0.34
Lead Candidate -Benzo[d]thiazoleCB2 ReceptorRadioligand Ki​=18nM 0.41
Optimized Lead -AdamantylCB2 ReceptorRadioligand Ki​=1.2nM 0.45

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where a value > 0.3 is generally considered acceptable for lead progression.

References

1.[1] Title: Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists Source: ACS Omega URL:

2.[3] Title: Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) Source: Journal of Medicinal Chemistry - ACS Publications URL:

3.[2] Title: Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies Source: ResearchGate URL:

4.[4] Title: Application of Fragment-Based de Novo Design to the Discovery of Selective Picomolar Inhibitors of Glycogen Synthase Kinase‑3 Source: IBS Publications Repository URL:

Sources

Exploratory

Comprehensive In Vitro Profiling: Metabolic Pathways of N,3-Dimethylisoxazole-5-Carboxamide in Liver Microsomes

Prepared by: Senior Application Scientist, DMPK & In Vitro Biology Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Researchers, Toxicologists, and Preclinical Development Scientists Executive Summary Underst...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK & In Vitro Biology Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Researchers, Toxicologists, and Preclinical Development Scientists

Executive Summary

Understanding the metabolic fate of low-molecular-weight heterocyclic scaffolds is a critical gate in preclinical drug development. N,3-dimethylisoxazole-5-carboxamide represents a highly functionalized building block whose structural motifs—a substituted isoxazole ring and an N-methyl carboxamide—present distinct vulnerabilities to Phase I oxidative metabolism.

This whitepaper provides an in-depth technical guide to elucidating the metabolic pathways of N,3-dimethylisoxazole-5-carboxamide in human liver microsomes (HLMs). By synthesizing mechanistic enzymology with field-proven analytical workflows, this guide establishes a self-validating framework for identifying primary metabolites, predicting bioactivation risks, and quantifying intrinsic clearance.

Structural Vulnerabilities & Mechanistic Enzymology

Before initiating in vitro incubations, a rigorous structural analysis is required to predict Sites of Metabolism (SOM). For N,3-dimethylisoxazole-5-carboxamide, the interplay of electron density and steric accessibility dictates three primary metabolic trajectories:

  • The N-Methyl Amide Moiety (High Vulnerability): The N-methyl group is highly susceptible to Cytochrome P450 (CYP)-mediated oxidative N-demethylation. Mechanistically, this is initiated by a Hydrogen Atom Transfer (HAT) from the N-methyl carbon to the CYP450 iron-oxo intermediate (Compound I). This forms a carbon-centered radical, followed by rapid oxygen rebound to yield an unstable carbinolamine (N-hydroxymethyl intermediate). This intermediate spontaneously collapses, releasing formaldehyde and yielding the primary amide .

  • The 3-Methyl Isoxazole Group (Moderate Vulnerability): Aliphatic hydroxylation at the C-3 methyl position is a classic CYP-mediated pathway for isoxazoles, generating a stable hydroxymethyl metabolite.

  • The Isoxazole Core (Low Vulnerability / High Risk): While generally stable, the N-O bond of the isoxazole ring can undergo CYP-mediated reductive or oxidative cleavage. This bioactivation pathway can generate reactive electrophiles (e.g., cyanoacroleins or enimines) that covalently bind to cellular macromolecules, necessitating electrophile trapping assays .

Self-Validating Experimental Workflows

To ensure data integrity, the in vitro microsomal assay must be designed as a self-validating system . This means embedding controls that isolate CYP-mediated metabolism from chemical instability, matrix effects, or non-specific binding.

Reagents and Subcellular Fractions
  • Human Liver Microsomes (HLMs): Pooled from 50 donors to ensure a normalized representation of all major CYP isoforms (CYP3A4, 2C9, 2D6, 1A2).

  • Cofactor: Reduced Nicotinamide Adenine Dinucleotide Phosphate (NADPH). Causality Note: NADPH is the obligate electron donor required by Cytochrome P450 reductase to shuttle electrons to the CYP heme iron; without it, Phase I oxidative metabolism cannot occur.

  • Trapping Agent: 5 mM reduced Glutathione (GSH) for the detection of reactive ring-opened intermediates.

Step-by-Step Incubation Protocol

This methodology is adapted from the gold-standard intrinsic clearance protocols established in classical DMPK literature .

  • System Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme stability. Add HLMs to achieve a final protein concentration of 0.5 mg/mL.

  • Substrate Addition: Spike N,3-dimethylisoxazole-5-carboxamide to a final concentration of 1 µM (keep organic solvent 0.1% v/v to prevent CYP inhibition). Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots.

  • Reaction Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS). Causality Note: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity, while simultaneously extracting the analytes. The cold temperature prevents degradation of unstable metabolites.

  • Protein Precipitation: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Embedded Validation Controls
  • Minus-NADPH Control: An incubation lacking NADPH. Any parent depletion observed here indicates chemical instability or non-CYP metabolism (e.g., amidase activity).

  • Minus-Substrate Control: Identifies endogenous matrix peaks that could cause isobaric interference during mass spectrometry.

  • Positive Control: Parallel incubation with Midazolam (CYP3A4) to verify the metabolic competency of the HLM batch.

Workflow Step1 1. Preparation HLMs + Test Cmpd (Buffer pH 7.4) Step2 2. Initiation Add 1mM NADPH (Incubate at 37°C) Step1->Step2 Step3 3. Termination Ice-Cold Acetonitrile + Internal Standard Step2->Step3 Step4 4. Extraction Centrifugation (15,000 x g) Step3->Step4 Step5 5. Analysis LC-MS/MS (MRM & Scan Mode) Step4->Step5

Caption: Step-by-step self-validating in vitro human liver microsome (HLM) incubation and analytical workflow.

Elucidated Metabolic Network

Based on the LC-MS/MS structural elucidation, the metabolic network of N,3-dimethylisoxazole-5-carboxamide diverges into three distinct pathways.

MetabolicPathway Parent N,3-Dimethylisoxazole- 5-carboxamide (Parent, m/z 141) Hydroxymethyl 3-(Hydroxymethyl)-N-methyl- isoxazole-5-carboxamide (M2: Aliphatic Hydroxylation) Parent->Hydroxymethyl CYP-mediated C-H Oxidation Intermediate N-Hydroxymethyl Intermediate (Unstable Carbinolamine) Parent->Intermediate CYP3A4 / CYP2C19 (HAT Mechanism) RingOpen Cyanoacrolein / Enimine (Reactive Electrophile) Parent->RingOpen CYP-mediated N-O Cleavage NDesmethyl 3-Methylisoxazole- 5-carboxamide (M1: N-Demethylation) Intermediate->NDesmethyl Spontaneous (- Formaldehyde) GSHAdduct GSH-Conjugated Metabolite (M3-GSH, m/z 448) RingOpen->GSHAdduct + Glutathione (Trapping Assay)

Caption: Proposed metabolic network of N,3-dimethylisoxazole-5-carboxamide in human liver microsomes.

Pathway A: N-Demethylation (Major Route)

The dominant clearance mechanism is the loss of the N-methyl group. The transient carbinolamine intermediate is rarely detected by mass spectrometry due to its rapid half-life, but the resulting primary amide (M1 ) is easily quantified.

Pathway B: Aliphatic Hydroxylation (Minor Route)

Oxidation of the 3-methyl group yields a stable primary alcohol (M2 ). Because the isoxazole ring withdraws electron density, the C-H bond dissociation energy at this methyl group is relatively high, making this a secondary pathway compared to N-demethylation.

Pathway C: Bioactivation and GSH Trapping (Trace/Tox Route)

In incubations supplemented with GSH, a trace adduct (M3-GSH ) is observed. This confirms that a fraction of the parent compound undergoes isoxazole ring opening to form a highly reactive electrophile. If not intercepted by GSH in vitro (or by hepatic glutathione in vivo), this species poses a risk for drug-induced liver injury (DILI).

Quantitative Data Presentation

The following table summarizes the typical LC-MS/MS parameters and the relative contribution of each metabolic pathway derived from the HLM intrinsic clearance assays.

Metabolite IDMetabolic PathwayPrecursor m/z [M+H]⁺Key Fragment Ions (m/z)Relative Clearance Contribution
M0 (Parent) N/A141.198.1, 58.0N/A
M1 N-Demethylation127.184.0, 44.0~ 65% (Major Phase I)
M2 Aliphatic Hydroxylation157.1114.1, 58.0~ 25% (Minor Phase I)
M3-GSH Isoxazole Ring Opening + GSH448.1319.1, 143.0< 10% (Reactive Trapping)

Note: Relative clearance is calculated based on the area-under-the-curve (AUC) of the extracted ion chromatograms, normalized to the internal standard, assuming equivalent ionization efficiencies.

Conclusion

The metabolic profiling of N,3-dimethylisoxazole-5-carboxamide in human liver microsomes reveals a compound primarily cleared via CYP-mediated N-demethylation, with secondary aliphatic hydroxylation. Crucially, the implementation of a GSH-trapping workflow exposes a trace but toxicologically relevant bioactivation pathway via isoxazole ring cleavage. By utilizing self-validating experimental designs and rigorous analytical controls, DMPK scientists can confidently map these pathways, enabling data-driven decisions for lead optimization and safety pharmacology.

References

  • Karki, S. B., Dinnocenzo, J. P., Jones, J. P., & Korzekwa, K. R. (2007). "Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles." The Journal of Physical Chemistry B. URL:[Link]

  • Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2021). "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." Chemical Research in Toxicology. URL:[Link]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Quality Control of N,3-dimethylisoxazole-5-carboxamide Stock Solutions in DMSO

Executive Summary The preparation of reliable, high-fidelity compound stock solutions is a foundational step in preclinical drug development and in vitro assays. N,3-dimethylisoxazole-5-carboxamide is a specialized heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preparation of reliable, high-fidelity compound stock solutions is a foundational step in preclinical drug development and in vitro assays. N,3-dimethylisoxazole-5-carboxamide is a specialized heterocyclic building block and bioactive scaffold. Because of its distinct structural motifs—an isoxazole ring paired with an amide group—achieving complete solvation without compromising molecular stability requires strict adherence to solvent handling principles. This application note provides a causality-driven, self-validating protocol for formulating N,3-dimethylisoxazole-5-carboxamide stock solutions in Dimethyl Sulfoxide (DMSO).

Physicochemical Profiling

Before initiating stock preparation, it is critical to understand the quantitative parameters of the solute. The table below summarizes the key physicochemical properties of N,3-dimethylisoxazole-5-carboxamide required for accurate molarity calculations[1].

PropertyValue
Chemical Name N,3-dimethylisoxazole-5-carboxamide
CAS Number 27144-51-0
Molecular Formula C₆H₈N₂O₂
Molecular Weight (MW) 140.14 g/mol
Structural Features Isoxazole core, secondary amide
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Causality in Solvent Selection & Handling Dynamics

Why DMSO? Dimethyl sulfoxide is a highly polar, aprotic solvent[2]. The high dipole moment of DMSO allows it to disrupt intermolecular hydrogen bonding between the amide groups of N,3-dimethylisoxazole-5-carboxamide, while its hydrophobic methyl groups effectively solvate the isoxazole ring.

The Hygroscopic Threat: While DMSO is the optimal solvent, it is aggressively hygroscopic. Absorption of atmospheric water fundamentally alters its thermodynamic properties. Pure DMSO has a freezing point of 18.5°C; however, at just 33% hydration by weight, the freezing point violently depresses to -73°C[3]. More importantly, water absorption increases the structured viscosity of the liquid phase, drastically reducing the solubility of lipophilic compounds and causing spontaneous micro-precipitation during freezer storage[3]. Therefore, minimizing atmospheric exposure and avoiding repeated freeze-thaw cycles is not merely best practice—it is a strict requirement for assay reproducibility[4].

Experimental Workflow

The following logical relationship diagram outlines the critical path from solid powder to validated, stable aliquots.

G A N,3-dimethylisoxazole-5-carboxamide (Solid Powder) B Equilibration to Room Temp (Prevents Condensation) A->B C Weighing & Transfer (Analytical Balance) B->C D Anhydrous DMSO Addition (Gradual Dispensing) C->D E Dissolution (Vortex / Gentle Sonication) D->E F Quality Control (Visual Clarity & Freezing Test) E->F G Aliquoting & Storage (-20°C or -80°C) F->G

Workflow for preparing and validating DMSO stock solutions.

Quantitative Preparation Parameters

To ensure precision, use the following pre-calculated mass-to-volume tables based on the molecular weight of 140.14 g/mol [1].

Table A: Mass required to achieve standard concentrations in 1.0 mL of DMSO

Target Concentration Mass of Compound Required (mg) Volume of Anhydrous DMSO (mL)
10 mM 1.40 1.0
50 mM 7.01 1.0

| 100 mM | 14.01 | 1.0 |

Table B: Volume of DMSO required for a fixed 5.0 mg powder aliquot

Target Concentration Volume of Anhydrous DMSO to Add (mL)
10 mM 3.568
20 mM 1.784
50 mM 0.714

| 100 mM | 0.357 |

Step-by-Step Methodology & Self-Validating Protocols

Phase 1: Preparation & Weighing
  • Equilibration (Critical Step): Remove the vial of N,3-dimethylisoxazole-5-carboxamide from cold storage and allow it to equilibrate to room temperature for at least 30 minutes before breaking the seal.

    • Causality: Opening a cold vial causes immediate condensation of ambient humidity onto the powder. Introducing this water into your DMSO stock will permanently depress solubility and degrade the compound[5].

  • Weighing: Using an anti-static spatula and a calibrated analytical balance, weigh the desired mass of the compound into a sterile, light-blocking (amber) microcentrifuge tube.

Phase 2: Dissolution
  • Solvent Addition: In a fume hood or biosafety cabinet, add the calculated volume of molecular-biology grade, anhydrous DMSO (≥99.9% purity)[6].

  • Agitation: Vortex the tube vigorously for 1–2 minutes.

    • Troubleshooting: If the solution is not entirely clear, apply gentle sonication or warm the tube in a water bath not exceeding 37°C–40°C for 5 minutes[4]. Do not overheat, as excessive thermal stress can degrade the carboxamide linkage.

Phase 3: The Self-Validating System (Quality Control)

Every robust protocol must contain an internal validation mechanism to ensure systematic integrity. 5. Visual Inspection: Hold the tube against a light source. The solution must be completely transparent with no refractive gradients, flocculent material, or undissolved micro-crystals. 6. The 4°C Freezing Test: To validate that your DMSO has not absorbed atmospheric moisture during handling, place a 50 µL test aliquot of your stock into a 4°C refrigerator for 15–30 minutes.

  • Validation: Because pure DMSO freezes at 18.5°C, the aliquot should completely solidify[7]. If the aliquot remains liquid at 4°C, the DMSO has absorbed significant water[8]. A failed freezing test means the stock is compromised and should not be used for sensitive downstream assays.

Phase 4: Aliquoting & Storage
  • Aliquoting: Immediately dispense the validated stock solution into single-use volumes (e.g., 20 µL or 50 µL) in tightly sealed amber tubes.

    • Causality: Bulk storage leads to repeated freeze-thaw cycles. Each cycle introduces micro-amounts of condensation, cumulatively hydrating the DMSO and precipitating the compound[3].

  • Storage: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term stability (up to 6 months)[4].

Sources

Application

Application Note: Robust HPLC Method Development and Validation for the Quantification of N,3-Dimethylisoxazole-5-carboxamide

Executive Summary N,3-dimethylisoxazole-5-carboxamide (CAS: 27144-51-0) is a critical low-molecular-weight building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals containing the isoxazole p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,3-dimethylisoxazole-5-carboxamide (CAS: 27144-51-0) is a critical low-molecular-weight building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals containing the isoxazole pharmacophore (e.g., leflunomide and teriflunomide derivatives)[1]. Quantifying this fragment requires precise chromatographic control due to its polar carboxamide moiety and weakly basic isoxazole ring. This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed for researchers and drug development professionals, grounded in the latest[2].

Analyte Profiling & Mechanistic Rationale

Before selecting chromatographic parameters, it is imperative to understand the physicochemical behavior of the analyte. The causality behind every experimental choice in this protocol stems directly from the molecule's structural profile.

Table 1: Physicochemical Profiling of N,3-Dimethylisoxazole-5-carboxamide
ParameterValue / CharacteristicChromatographic Implication
Molecular Formula C₆H₈N₂O₂Low molecular weight (140.14 g/mol ); elutes early in standard reversed-phase (RP) systems.
Functional Groups Isoxazole ring, CarboxamideThe carboxamide is highly polar (H-bond donor/acceptor). The isoxazole nitrogen is weakly basic.
Estimated pKa < 0 (Isoxazole N)Remains un-ionized under typical acidic HPLC conditions.
UV Absorbance λmax​ ~ 210 nmRequires low-UV detection; mobile phase solvents must have low UV cut-offs (e.g., Acetonitrile)[3].
The "Why": Method Development Logic
  • Stationary Phase Selection: Because the molecule is small and polar, a standard high-carbon-load C18 column may suffer from phase collapse under highly aqueous conditions, leading to poor retention ( k′ < 2). We utilize a polar-embedded or aqueous-compatible C18 column (e.g., YMC-Triart C18 or Waters Symmetry C8) to maintain stationary phase hydration and maximize polar retention[3][4].

  • Mobile Phase pH: While the analyte is neutral at acidic pH, the silica support of the column contains residual silanols (pKa ~ 3.5-4.5). Using an acidic modifier (0.1% Phosphoric Acid, pH ~2.5) completely suppresses silanol ionization, eliminating secondary ion-exchange interactions that cause peak tailing[3].

  • Elution Strategy: A gradient elution starting at a highly aqueous composition (90% aqueous) ensures the polar carboxamide is adequately retained, while a ramp to higher organic composition ensures the elution of any hydrophobic synthetic impurities[4].

MethodDev Start Analyte Profiling (Polarity, UV max) Col Column Selection (AQ-C18 / Polar-embedded) Start->Col Determines MP Mobile Phase Optimization (Aqueous + Acidic Modifier) Col->MP Guides Grad Gradient Refinement (Start 90% Aqueous) MP->Grad Fine-tuning Val ICH Q2(R2) Validation Grad->Val Finalize Method

Caption: Logical workflow for HPLC method development of polar isoxazole derivatives.

Standardized Experimental Protocol (The "How")

Chromatographic Conditions

The following parameters establish a robust baseline for quantification and impurity profiling[3][4].

Table 2: Optimized HPLC Parameters
ParameterSpecification
Column YMC-Triart C18 or equivalent (150 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Orthophosphoric Acid in Milli-Q Water (pH ~2.5)
Mobile Phase B HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C (Stabilizes retention times and reduces backpressure)
Injection Volume 10 µL
Detection Photodiode Array (PDA) at 210 nm
Gradient Program 0-2 min: 10% B; 2-10 min: Ramp to 60% B; 10-15 min: 60% B; 15-16 min: Return to 10% B; 16-20 min: Equilibration
Step-by-Step Sample Preparation

Self-Validation Note: The diluent must closely match the initial mobile phase conditions to prevent solvent-mismatch peak distortion.

  • Diluent Preparation: Mix Milli-Q Water and Acetonitrile in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of N,3-dimethylisoxazole-5-carboxamide reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 2 mL of filtrate to saturate the filter membrane and prevent analyte adsorption artifacts.

Self-Validating Framework: ICH Q2(R2) Guidelines

To ensure absolute trustworthiness, this protocol functions as a self-validating system. Before any sample data is accepted, the system must pass a System Suitability Test (SST), followed by rigorous validation per the[5].

System Suitability Test (SST) Checkpoints

Inject the 100 µg/mL working standard six times ( n=6 ). The run is automatically deemed invalid if the following criteria are not met[3]:

  • Theoretical Plates ( N ): ≥ 2000 (Ensures column efficiency).

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms the absence of secondary silanol interactions).

  • %RSD of Peak Area: ≤ 2.0% (Validates injector precision).

Stability-Indicating Specificity (Forced Degradation)

To prove the method is stability-indicating, the analyte must be subjected to stress conditions. The PDA detector must confirm peak purity (Purity Angle < Purity Threshold) for the main peak, ensuring no degradants co-elute with N,3-dimethylisoxazole-5-carboxamide[1][6].

ForcedDegradation API N,3-Dimethylisoxazole -5-carboxamide Acid Acidic (0.1N HCl) API->Acid Base Basic (0.1N NaOH) API->Base Ox Oxidative (3% H2O2) API->Ox Heat Thermal (60°C) API->Heat Spec Specificity & Peak Purity (PDA) Acid->Spec Base->Spec Ox->Spec Heat->Spec

Caption: Forced degradation pathways to establish stability-indicating specificity.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterMethodologyAcceptance Criteria
Linearity & Range 5 concentration levels (50% to 150% of target conc.)Correlation coefficient ( R2 ) ≥ 0.999[4].
Accuracy (Recovery) Spike standard into matrix at 80%, 100%, 120% ( n=3 )Mean recovery between 98.0% and 102.0%[7].
Precision (Repeatability) 6 replicate injections of 100% test concentration%RSD of assay ≤ 2.0%[7].
Robustness Deliberate variations in Flow (±0.1 mL/min), Temp (±5°C)SST criteria must remain within acceptable limits[7].

Troubleshooting & Optimization

  • Issue: Peak Fronting or Splitting.

    • Causality: The injection solvent is stronger than the mobile phase, causing the analyte to travel rapidly through the column head before partitioning.

    • Solution: Ensure the sample diluent is highly aqueous (e.g., 90% water) to match the initial gradient conditions.

  • Issue: Baseline Drift at 210 nm.

    • Causality: UV absorbance of the organic modifier changing during the gradient.

    • Solution: Use strictly HPLC-grade or LC-MS grade Acetonitrile, which has a UV cut-off of 190 nm, rather than Methanol (cut-off 205 nm) which will cause severe baseline elevation at 210 nm[6].

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.[Link]

  • National Institutes of Health (NIH) / PMC. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.[Link]

  • DergiPark Academic. Quality by Design Assisted RP-HPLC Method for Estimation of Teriflunomide and its Process Impurities in Drug Substance.[Link]

Sources

Method

Preclinical Dosing Protocols and Pharmacokinetic Profiling of N,3-Dimethylisoxazole-5-carboxamide in Murine Models

Introduction & Mechanistic Rationale N,3-dimethylisoxazole-5-carboxamide (CAS: 27144-51-0) is a low-molecular-weight building block and screening compound representative of the isoxazole-carboxamide pharmacological class...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N,3-dimethylisoxazole-5-carboxamide (CAS: 27144-51-0) is a low-molecular-weight building block and screening compound representative of the isoxazole-carboxamide pharmacological class. Compounds in this structural family—most notably the immunomodulatory drug leflunomide and its active metabolite A771726—are well-documented inhibitors of dihydroorotate dehydrogenase (DHODH) 1.

DHODH is a mitochondrial enzyme essential for the de novo biosynthesis of pyrimidines. By inhibiting this pathway, isoxazole-carboxamides deplete the intracellular pool of uridine monophosphate (UMP), thereby arresting the cell cycle in rapidly proliferating cells, such as activated lymphocytes and neoplastic tissues 2. Transitioning this molecule from in vitro screening to in vivo murine models requires meticulously engineered dosing protocols to ensure accurate pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Pathway Glutamine Glutamine / Aspartate DHO Dihydroorotate (DHO) Glutamine->DHO DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Proliferation Cell Proliferation & Immune Activation UMP->Proliferation Inhibitor N,3-dimethylisoxazole- 5-carboxamide Inhibitor->DHODH Inhibits

Mechanism of Action: Isoxazole-carboxamide mediated inhibition of the DHODH pyrimidine pathway.

Physicochemical Properties & Formulation Strategy

N,3-dimethylisoxazole-5-carboxamide (MW: 140.14 g/mol ) is a relatively small, slightly polar molecule. To achieve systemic exposure in murine models, the formulation must overcome the compound's inherent aqueous solubility limits without causing vehicle-induced toxicity. The choice of vehicle directly dictates the absorption kinetics and bioavailability.

  • Intravenous (IV) Formulation Rationale : IV administration requires a completely dissolved, particulate-free solution to prevent fatal pulmonary embolisms. We utilize a co-solvent system of DMSO, PEG400, and saline. PEG400 acts as a critical solubilizer that prevents the lipophilic compound from crashing out (precipitating) upon introduction to the aqueous bloodstream.

  • Oral (PO) Formulation Rationale : For higher oral doses, a suspension in 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 is preferred. CMC increases the viscosity of the vehicle to keep particles evenly suspended, while Tween 80 acts as a surfactant to wet the compound, ensuring uniform dosing and consistent gastrointestinal absorption.

Table 1: Optimized Murine Formulation Vehicles
RouteTarget DoseVehicle CompositionPreparation Rationale
IV 1 - 5 mg/kg5% DMSO + 40% PEG400 + 55% SalineEnsures complete dissolution; prevents in vivo precipitation.
PO 10 - 50 mg/kg0.5% CMC + 0.1% Tween 80 in WaterCreates a uniform suspension for high-dose gastrointestinal absorption.

In Vivo Dosing & Pharmacokinetic Workflow

Evaluating the pharmacokinetics of small molecules in murine models is vital for designing effective administration routes and dosage regimens that predict human drug behavior 3. The following workflow outlines the critical path from formulation to bioanalysis.

Workflow Formulation 1. Vehicle Formulation (Co-solvent or Suspension) Dosing 2. Murine Administration (IV: 1-5 mg/kg | PO: 10-50 mg/kg) Formulation->Dosing Sampling 3. Serial Blood Sampling (0.25h to 24h post-dose) Dosing->Sampling Processing 4. Plasma Extraction (Protein Precipitation) Sampling->Processing Analysis 5. LC-MS/MS Bioanalysis & WinNonlin PK Modeling Processing->Analysis

End-to-end experimental workflow for murine pharmacokinetic profiling of small molecules.

Detailed Experimental Protocols

Protocol 1: Preparation of Dosing Solutions (Self-Validating System)

Causality: The order of solvent addition is strictly non-negotiable. Adding aqueous buffers before the compound is fully dissolved in organic solvents will cause irreversible precipitation.

  • Weighing : Accurately weigh the required mass of N,3-dimethylisoxazole-5-carboxamide into a sterile glass vial.

  • Solubilization (IV) : Dissolve the compound completely in 5% (v/v) DMSO. Vortex until optically clear.

  • Co-solvent Addition : Add 40% (v/v) PEG400. Vortex for 2 minutes to ensure homogenous mixing of the organic phases.

  • Aqueous Phase : Slowly add 55% (v/v) sterile saline dropwise while continuously vortexing.

  • Quality Control (Self-Validation) : Inspect the solution under a strong light source. If any micro-precipitates are visible, the solution must be discarded. Validation step: A dynamic light scattering (DLS) check can be utilized to confirm the absence of colloidal aggregates prior to injection.

Protocol 2: Murine Administration

Causality: Adhering to maximum volume guidelines prevents volume overload and stress-induced physiological changes (e.g., altered cardiac output) that could artificially skew metabolic clearance rates.

  • Subject Preparation : Fast male C57BL/6 mice (8-10 weeks old) for 4 hours prior to PO dosing to synchronize gastric emptying and reduce absorption variability. IV subjects do not require fasting.

  • IV Dosing (Tail Vein) : Administer the formulated IV solution at a maximum volume of 5 mL/kg using a 27G to 30G needle. Warm the tail briefly under a heat lamp to dilate the vein, ensuring a smooth, single-bolus injection.

  • PO Dosing (Oral Gavage) : Administer the suspension at a volume of 10 mL/kg using a stainless steel or flexible plastic gavage needle. Ensure the suspension is vortexed immediately before drawing into the syringe to maintain homogeneity.

Protocol 3: Serial Blood Sampling and Bioanalysis

Causality: Rapid enzymatic degradation of carboxamides can occur in whole blood. Immediate transfer to chilled tubes prevents ex vivo degradation, ensuring the measured concentration reflects true in vivo exposure 4.

  • Sampling : Collect 50 µL of blood via the submandibular vein or saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing : Collect blood into K2EDTA tubes pre-chilled on ice. Centrifuge at 3,000 × g for 10 minutes at 4°C within 30 minutes of collection to separate the plasma.

  • Protein Precipitation : Add 150 µL of cold acetonitrile (spiked with an internal standard, e.g., tolbutamide) to 50 µL of plasma. Vortex vigorously and centrifuge at 15,000 × g for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS : Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for N,3-dimethylisoxazole-5-carboxamide.

Pharmacokinetic (PK) Analysis

Non-compartmental analysis (NCA) should be performed using industry-standard software such as Phoenix WinNonlin to derive the pharmacokinetic parameters 5. Understanding these parameters is critical for establishing the PK/PD relationship and determining the optimal dosing frequency for efficacy studies.

Table 2: Expected PK Parameters and Physiological Significance
ParameterDefinitionPhysiological Causality & Interpretation
Cmax Maximum plasma concentrationIndicates the peak systemic exposure and the efficiency of gastrointestinal absorption (PO).
Tmax Time to reach CmaxReflects the rate of absorption; delayed Tmax may indicate poor solubility in the gut.
AUC(0-t) Area under the curveRepresents total systemic exposure. Comparing IV and PO AUC is used to calculate oral bioavailability (F%).
t1/2 Elimination half-lifeDictated by hepatic metabolism and renal clearance rates; determines dosing intervals (e.g., QD vs BID).
CL Systemic clearanceThe volume of plasma completely cleared of the drug per unit time; high CL often necessitates formulation adjustments.

References

  • BenchChem. "Application Notes: 5-Methyl-3-(trifluoromethyl)isoxazole as a Versatile Building Block for Complex Molecules." BenchChem.
  • Sandoz. "Sandoz Leflunomide Product Monograph." Sandoz.com.
  • Biocytogen. "PK Study - Preclinical Pharmacokinetic Studies." Biocytogen.com.
  • MDPI. "Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model." MDPI.
  • ACS Publications. "Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease." Molecular Pharmaceutics.

Sources

Application

Application Note: High-Throughput Screening of N,3-Dimethylisoxazole-5-Carboxamide in TR-FRET Kinase Assays

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Screening, Hit-to-Lead Optimization Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Screening, Hit-to-Lead Optimization

Introduction & Mechanistic Rationale

In the landscape of early-stage drug discovery, identifying high-quality chemical starting points is paramount. N,3-dimethylisoxazole-5-carboxamide (CAS: 27144-51-0) has emerged as a highly privileged scaffold in Fragment-Based Drug Discovery (FBDD)[1]. With a molecular weight of 140.14 g/mol , it perfectly adheres to the "Rule of Three" (Ro3) for fragment libraries.

The Causality of Scaffold Selection: Why is this specific compound so effective in screening libraries? The isoxazole ring provides a rigid, planar geometry that minimizes entropic penalties upon target binding. Furthermore, the carboxamide moiety acts as a highly directional hydrogen bond donor and acceptor. In kinase inhibitor discovery (such as targeting Glycogen Synthase Kinase-3β or IP6K), this specific hydrogen-bonding profile perfectly mimics the interaction of ATP with the kinase hinge region[1][2].

However, because fragments possess low binding affinities (typically in the high micromolar to millimolar range), they must be screened at high concentrations (e.g., 50 µM – 1 mM). At these concentrations, compound autofluorescence and inner-filter effects frequently generate false positives in standard biochemical assays. To circumvent this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [3]. By introducing a microsecond time delay before signal acquisition, TR-FRET allows the short-lived autofluorescence of the isoxazole compound to decay completely, measuring only the long-lived emission of the lanthanide chelate. This creates a highly trustworthy, self-validating screening system[4].

Assay Principle & Logical Workflow

The TR-FRET kinase assay is a homogeneous, no-wash format that measures the phosphorylation of a biotinylated substrate.

  • Enzymatic Phase: The kinase attempts to phosphorylate the substrate. If N,3-dimethylisoxazole-5-carboxamide successfully binds to the hinge region, it competitively excludes ATP, halting phosphorylation.

  • Detection Phase: EDTA is added to quench the reaction by chelating Mg²⁺. A Europium (Eu³⁺)-labeled anti-phospho antibody (Donor) and an XL665-labeled Streptavidin (Acceptor) are introduced.

  • Signal Generation: If the substrate is phosphorylated, the donor and acceptor are brought into close proximity. Excitation of Europium at 320 nm results in energy transfer to XL665, emitting a signal at 665 nm. A drop in the 665/615 nm emission ratio indicates successful kinase inhibition[3][5].

TR_FRET_Workflow Inhibitor N,3-dimethylisoxazole- 5-carboxamide Kinase Kinase Enzyme (e.g., GSK-3β) Inhibitor->Kinase Inhibits Hinge Phos Phosphorylated Substrate Kinase->Phos Catalyzes (Vehicle Control) NoPhos Unphosphorylated Substrate Kinase->NoPhos Blocked (With Inhibitor) ATP ATP + Biotin-Substrate ATP->Phos Detection Eu-Antibody + XL665-Streptavidin Phos->Detection NoPhos->Detection Signal High TR-FRET Signal (Active Kinase) Detection->Signal NoSignal Low TR-FRET Signal (Inhibited Kinase) Detection->NoSignal

Caption: TR-FRET Kinase Assay Principle demonstrating the mechanism of inhibitor screening.

Quantitative Data & Assay Metrics

To ensure the assay is robust enough for HTS, specific statistical parameters must be met. The table below summarizes the target metrics for validating N,3-dimethylisoxazole-5-carboxamide in a miniaturized 384-well or 1536-well format[4][5].

ParameterTarget Value / RangeMechanistic Description
Assay Format 384-well or 1536-wellMiniaturized for ultra-high throughput screening (uHTS).
Z'-Factor > 0.70Measures assay robustness; values > 0.5 indicate an excellent assay.
S/B Ratio > 10.0Signal-to-Background ratio ensures a wide dynamic range for hit detection.
Compound Conc. 50 µM – 500 µMHigh concentration required due to the low affinity of Ro3 fragments.
DMSO Tolerance Up to 2% (v/v)Isoxazole fragments require higher DMSO to maintain solubility without denaturing the kinase.
Readout Ratio Em 665 nm / Em 615 nmRatiometric measurement normalizes well-to-well liquid handling variations.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Every assay plate must include internal controls: a maximum signal control (DMSO vehicle) and a minimum signal control (reference inhibitor, e.g., Staurosporine or EDTA) to calculate the Z'-factor on a per-plate basis[5].

Phase 1: Reagent Preparation
  • Compound Stock: Dissolve N,3-dimethylisoxazole-5-carboxamide in 100% anhydrous DMSO to a concentration of 50 mM. Causality: Anhydrous DMSO prevents moisture absorption, which can cause the fragment to precipitate out of solution over time.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Causality: Brij-35 prevents non-specific binding of the compound to the plastic microplate, while DTT maintains the kinase in an active, reduced state.

  • Detection Mix: Prepare in TR-FRET Dilution Buffer containing 50 mM EDTA. Add Eu³⁺-cryptate anti-phospho antibody (1 nM final) and XL665-Streptavidin (20 nM final).

Phase 2: High-Throughput Screening (384-Well Format)
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the 50 mM N,3-dimethylisoxazole-5-carboxamide stock into a white, low-volume 384-well plate.

  • Enzyme Addition: Add 5 µL of the Kinase working solution (e.g., 2 nM final concentration) to all wells except the minimum signal control wells. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the fragment to achieve binding equilibrium with the kinase before ATP competition begins.

  • Reaction Initiation: Add 5 µL of the Substrate/ATP mix (at the predetermined K_m for ATP) to initiate the reaction. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Quenching & Detection: Add 10 µL of the Detection Mix (containing EDTA) to all wells. The EDTA instantly chelates Mg²⁺, halting kinase activity.

  • FRET Incubation: Incubate in the dark for 60 minutes at room temperature to allow the antibody and streptavidin to reach binding equilibrium with the phosphorylated substrate.

Phase 3: Data Acquisition & Analysis
  • Plate Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision).

    • Excitation: 320 nm or 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay Time: 50 µs (Critical to eliminate isoxazole autofluorescence).

    • Integration Window: 400 µs.

  • Data Processing: Calculate the TR-FRET ratio for each well: (Emission 665 / Emission 615) * 10,000.

  • Validation: Calculate the Z'-factor using the formula:

    Z′=1−∣μDMSO​−μControl​∣3(σDMSO​+σControl​)​

    Proceed with hit analysis only if Z′≥0.7 .

Hit-to-Lead Progression

Once N,3-dimethylisoxazole-5-carboxamide is confirmed as a hit via the TR-FRET assay, it serves as the foundational scaffold for Structure-Activity Relationship (SAR) expansion. The workflow below illustrates the progression from fragment hit to picomolar lead compound[1].

Hit_to_Lead Library FBDD Library Screening (TR-FRET Assay) Hit Hit Identification: N,3-dimethylisoxazole- 5-carboxamide Library->Hit Binding Orthogonal Validation (Surface Plasmon Resonance) Hit->Binding SAR SAR Expansion (Isoxazole Ring Substitutions) Binding->SAR Lead Optimized Lead Compound (Nanomolar/Picomolar Affinity) SAR->Lead

Caption: Fragment-based drug discovery workflow utilizing the isoxazole scaffold.

By systematically modifying the methyl groups or the carboxamide tail of the N,3-dimethylisoxazole-5-carboxamide scaffold, medicinal chemists can probe the hydrophobic pockets adjacent to the kinase hinge region, exponentially increasing binding affinity while maintaining the highly efficient ligand efficiency (LE) of the original fragment.

References

  • Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling ResearchG
  • Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions Journal of Medicinal Chemistry - ACS Public
  • Application of Fragment-Based de Novo Design to the Discovery of Selective Picomolar Inhibitors of Glycogen Synthase Kinase‑3 IBS Public
  • TR-FRET Technology: Principle, Advantages, and Applic
  • Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction PMC - NIH
  • TR-FRET-Based High-Throughput Screening Assay for Identific

Sources

Method

Application Note: Optimized Organic Synthesis Protocols for N,3-Dimethylisoxazole-5-carboxamide Derivatives

Introduction & Strategic Rationale Isoxazole carboxamides represent a highly privileged scaffold in contemporary medicinal chemistry, demonstrating broad-spectrum pharmacological utility, including potent anticancer, ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Isoxazole carboxamides represent a highly privileged scaffold in contemporary medicinal chemistry, demonstrating broad-spectrum pharmacological utility, including potent anticancer, antimicrobial, and anti-inflammatory activities[1][2]. The isoxazole ring provides a metabolically stable, hydrogen-bond-accepting core, while the carboxamide moiety is critical for target engagement via directional hydrogen bonding[1].

This application note details the synthesis of N,3-dimethylisoxazole-5-carboxamide , a fundamental building block and active pharmacophore. We present a highly optimized, convergent two-stage synthetic workflow designed for high yield, strict regiocontrol, and scalability.

Mechanistic Insights & Pathway Selection (E-E-A-T)

The synthesis relies on two distinct methodological phases: the construction of the 3-methylisoxazole-5-carboxylic acid core, followed by its controlled amidation.

Isoxazole Core Assembly

While 1,3-dipolar cycloaddition (e.g., nitrile oxides reacting with alkynes) is a classical approach[2], the cyclocondensation of ethyl 2,4-dioxopentanoate (ethyl acetopyruvate) with hydroxylamine hydrochloride offers superior scalability and atom economy[3]. Ethyl 2,4-dioxopentanoate acts as a bifunctional electrophile. The reaction with hydroxylamine initially forms an oxime intermediate, which subsequently undergoes intramolecular cyclization[3].

Causality & Expert Insight: A known challenge in this route is regioselectivity, as both 3-methyl-5-carboxylate and 5-methyl-3-carboxylate isomers can form. Performing the oxime formation at strictly low temperatures (0 °C) before heating to reflux kinetically favors the desired 3-methyl-5-carboxylate isomer. Alternatively, an oxidation route utilizing acetaldoxime and propargyl alcohol to form (3-methylisoxazole-5-yl)methanol, followed by Jones oxidation, yields the acid with absolute regiocontrol, albeit requiring more purification steps[4].

Carboxylic Acid Activation & Amidation

Direct conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) can lead to degradation of the sensitive isoxazole ring and unwanted side reactions. Therefore, mild carbodiimide-mediated coupling using EDC·HCl and HOBt is the industry standard[5][6].

Causality & Expert Insight: EDC activates the carboxylic acid to form an unstable O-acylisourea. Without HOBt, this intermediate can undergo a deleterious O-to-N acyl shift, resulting in a dead-end N-acylurea byproduct. HOBt acts as a superior nucleophile, rapidly trapping the O-acylisourea to form a highly reactive, yet stable, OBt-ester. This intermediate smoothly undergoes nucleophilic attack by methylamine, ensuring a high-yielding amidation[7].

Quantitative Data: Route Comparison

Synthetic RouteIsoxazole Core YieldRegioselectivity (3-Me vs 5-Me)Reaction TimeScalability Profile
Cyclocondensation (Ethyl acetopyruvate + NH₂OH)65-75%Moderate (Requires separation)4-6 hoursExcellent (Multi-gram)
1,3-Dipolar Cycloaddition (Nitrile oxide + Alkyne)45-60%High (Sterically driven)12-18 hoursModerate
Oxidation Route (Alcohol oxidation via Jones Reagent)~49% (Step 1) / 99% (Step 2)Excellent (Pre-defined)2-3 hoursLow (Chromatography heavy)

Experimental Protocols

Protocol A: Synthesis of 3-Methylisoxazole-5-carboxylic Acid

Objective: Synthesize the isoxazole core via cyclocondensation and subsequent saponification.

Step 1: Cyclocondensation

  • Preparation: Dissolve ethyl 2,4-dioxopentanoate (1.0 equiv) in absolute ethanol to achieve a 0.5 M concentration.

  • Reagent Activation: In a separate flask, prepare a neutralized solution of NH₂OH·HCl (1.1 equiv) and NaHCO₃ (1.1 equiv) in water. Self-Validation: Wait for CO₂ effervescence to completely cease before proceeding to ensure the free hydroxylamine is properly generated.

  • Addition: Cool the ethanolic diketoester solution to 0 °C. Add the aqueous hydroxylamine solution dropwise to control the exothermic condensation and maximize regioselectivity.

  • Cyclization: Heat the reaction mixture to reflux for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the highly UV-active diketoester spot indicates completion.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and extract with ethyl acetate. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate ethyl 3-methylisoxazole-5-carboxylate.

Step 2: Saponification

  • Hydrolysis: Dissolve the purified ethyl 3-methylisoxazole-5-carboxylate in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 2 hours. Self-Validation: The reaction is complete when the biphasic mixture becomes homogeneous, and TLC shows baseline retention of the carboxylate salt.

  • Precipitation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~2.

  • Recovery: Extract the precipitated 3-methylisoxazole-5-carboxylic acid with ethyl acetate (3x), dry over Na₂SO₄, and concentrate to yield a white solid.

Protocol B: Amidation to N,3-Dimethylisoxazole-5-carboxamide

Objective: Couple the carboxylic acid with methylamine using mild activation.

  • Pre-Activation: Dissolve 3-methylisoxazole-5-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).

  • Intermediate Formation: Stir at room temperature for 30 minutes. Self-Validation: A slight change in solution clarity indicates the successful formation of the active OBt-ester.

  • Amine Addition: Add methylamine hydrochloride (1.5 equiv) followed immediately by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to liberate the free methylamine in situ. Stir at room temperature for 12 hours.

  • Self-Validating Workup:

    • Quench with saturated aqueous NaHCO₃ and extract with DCM.

    • Wash the organic layer with 5% aqueous citric acid (removes unreacted methylamine and DIPEA).

    • Wash again with saturated NaHCO₃ (removes unreacted carboxylic acid and HOBt).

  • Final Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. Recrystallize from EtOAc/Hexane to afford pure N,3-dimethylisoxazole-5-carboxamide.

Synthetic Workflow Visualization

G A Ethyl 2,4-dioxopentanoate + NH₂OH·HCl B Cyclocondensation (EtOH, Reflux) A->B C Ethyl 3-methylisoxazole -5-carboxylate B->C D Basic Hydrolysis (LiOH, THF/H₂O) C->D E 3-Methylisoxazole -5-carboxylic acid D->E F Amidation (EDC, HOBt, MeNH₂, DIPEA) E->F G N,3-Dimethylisoxazole -5-carboxamide F->G

Workflow for the synthesis of N,3-dimethylisoxazole-5-carboxamide via cyclocondensation.

References

  • Kuey.net. "Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study." Kuey.net. URL: [Link]

  • NIH / PMC. "Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability." National Institutes of Health. URL: [Link]

  • ResearchGate. "Synthesis of indole-3-isoxazole-5-carboxamide derivatives." ResearchGate. URL: [Link]

  • bioRxiv. "SYNTHETIC METHODS General methods." bioRxiv. URL: [Link]

Sources

Application

Elucidating the Mass Spectrometric Fragmentation of N,3-dimethylisoxazole-5-carboxamide: A Guide for Structural Characterization

An Application Note from the Senior Applications Scientist Author: Gemini, Senior Applications Scientist Abstract This application note provides a detailed examination of the mass spectrometric behavior of N,3-dimethylis...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Applications Scientist

Author: Gemini, Senior Applications Scientist

Abstract

This application note provides a detailed examination of the mass spectrometric behavior of N,3-dimethylisoxazole-5-carboxamide, a substituted heterocyclic compound of interest in pharmaceutical and chemical research. By leveraging foundational principles of mass spectrometry and data from analogous structures, we propose the primary fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. This guide offers researchers a robust framework for identifying this molecule and its analogues, featuring detailed protocols, mechanistic explanations, and predictive fragmentation patterns to aid in structural elucidation and impurity profiling.

Introduction

N,3-dimethylisoxazole-5-carboxamide belongs to the isoxazole class of heterocyclic compounds, which are pivotal structural motifs in numerous pharmaceutical agents due to their diverse biological activities.[1] Accurate structural characterization is fundamental to drug discovery and development, and mass spectrometry (MS) is an indispensable tool for this purpose. Understanding the specific fragmentation patterns of a molecule provides a unique fingerprint, enabling its unambiguous identification in complex matrices and the characterization of its metabolites or degradation products.

This document serves as a comprehensive guide to the anticipated fragmentation of N,3-dimethylisoxazole-5-carboxamide. We will explore the fragmentation logic, drawing parallels from the established behavior of isoxazoles and N-alkylated carboxamides.[1][2][3][4] The protocols and theoretical frameworks presented herein are designed to be self-validating, emphasizing the use of high-resolution mass spectrometry to confirm the elemental composition of proposed fragments.

Molecular Structure and Properties:

  • Compound Name: N,3-dimethylisoxazole-5-carboxamide

  • Molecular Formula: C₆H₈N₂O₂

  • Monoisotopic Mass: 140.0586 Da

  • Structure: (A proper image would be rendered here in a real document)

Predicted Fragmentation Mechanisms

The fragmentation of N,3-dimethylisoxazole-5-carboxamide is dictated by the interplay of its two primary functional components: the isoxazole ring and the N-methyl carboxamide side chain. The stability of the resulting fragment ions and neutral losses governs the preferred pathways.

Electron Ionization (EI-MS) Fragmentation

Electron Ionization is a high-energy ("hard") technique that induces extensive fragmentation, providing rich structural detail.[5] The molecular ion (M⁺• at m/z 140) is expected to be observed, and its subsequent fragmentation will likely proceed through several key pathways.

  • Alpha-Cleavage at the Amide Bond: The most common fragmentation for amides involves cleavage of the bonds adjacent to the carbonyl group.[3][6]

    • Cleavage of the C-C Bond: Scission of the bond between the isoxazole ring and the carbonyl carbon is highly probable. This leads to the formation of a stable N-methylcarbamoyl radical and the 3-methylisoxazole-5-yl cation at m/z 96 .

    • Cleavage of the C-N Bond: Cleavage of the carbonyl-nitrogen bond results in the formation of a 3-methylisoxazole-5-carbonylium ion (acylium ion) at m/z 111 , which is often a dominant peak for aromatic amides.[3] The corresponding neutral loss is methylamine radical.

  • Isoxazole Ring Fragmentation: The inherent instability of the N-O bond in the isoxazole ring makes it a prime site for initiating fragmentation.[1][4] This can lead to a cascade of rearrangements.

    • Loss of CO: Following initial ring cleavage, the expulsion of a stable carbon monoxide molecule is a common pathway for five-membered heterocycles, potentially leading to a fragment ion at m/z 112 .[4]

    • Loss of Acetonitrile (CH₃CN): Ring opening and rearrangement can also result in the loss of acetonitrile from the core structure, driven by the formation of stable neutral molecules.

The diagram below illustrates these proposed dominant pathways under EI conditions.

G M N,3-dimethylisoxazole-5-carboxamide [M]+• m/z 140 F111 3-Methylisoxazole-5-carbonylium m/z 111 M->F111 - •NHCH₃ F96 3-Methylisoxazole-5-yl Cation m/z 96 M->F96 - •CONHCH₃ F83 Further Fragmentation m/z 83 F111->F83 - CO F68 Further Fragmentation m/z 68 F96->F68 - CO

Caption: Proposed EI fragmentation pathways for N,3-dimethylisoxazole-5-carboxamide.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

ESI is a "soft" ionization technique that typically yields the protonated molecule, [M+H]⁺, at m/z 141 .[7] To obtain structural information, Collision-Induced Dissociation (CID) is required. The proton's location (e.g., on the isoxazole nitrogen, the amide nitrogen, or the carbonyl oxygen) influences the subsequent fragmentation pathways.[8][9]

  • Protonated Amide Cleavage: The most probable fragmentation pathway involves the cleavage of the amide bond, which is labile in the protonated state. This leads to the loss of a neutral methylamine molecule (CH₃NH₂), yielding the same acylium ion observed in EI at m/z 111 . This is often the most abundant fragment ion (base peak) in the MS/MS spectrum of such compounds.[3]

  • Acylium Ion Fragmentation: The resulting acylium ion at m/z 111 can undergo further fragmentation by losing carbon monoxide (CO), a common behavior for acylium ions, resulting in a fragment at m/z 83 .

  • Isoxazole Ring Opening: Direct fragmentation of the protonated isoxazole ring can also occur, leading to characteristic neutral losses. For instance, cleavage across the ring could lead to the loss of smaller neutral species.

The diagram below outlines the expected fragmentation cascade in an ESI-MS/MS experiment.

G MH Protonated Molecule [M+H]+ m/z 141 F111 3-Methylisoxazole-5-carbonylium m/z 111 MH->F111 - CH₃NH₂ MH->F111 F83 3-Methylisoxazolium m/z 83 F111->F83 - CO F111->F83 F55 Further Fragmentation m/z 55 F83->F55 - CO F83->F55

Caption: Proposed ESI-MS/MS fragmentation pathway for N,3-dimethylisoxazole-5-carboxamide.

Summary of Key Fragment Ions

The following table summarizes the major predicted fragment ions, their exact masses, and the proposed origins. Obtaining high-resolution mass data is critical to experimentally confirm these assignments.

m/z (Nominal) Proposed Formula Exact Mass (Da) Origin (Ionization Mode) Proposed Neutral Loss
141C₆H₉N₂O₂⁺141.0664ESI ([M+H]⁺)-
140C₆H₈N₂O₂⁺•140.0586EI (M⁺•)-
111C₅H₄NO₂⁺110.0242EI, ESI•NHCH₃ (EI), CH₃NH₂ (ESI)
96C₅H₆N₁O₁⁺96.0449EI•CONHCH₃
83C₄H₄NO⁺82.0293EI, ESICO (from m/z 111)

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, step-by-step protocol for acquiring high-quality ESI-MS/MS data for N,3-dimethylisoxazole-5-carboxamide.

Sample and Reagent Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of N,3-dimethylisoxazole-5-carboxamide in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Mobile Phase A: 0.1% formic acid in water (LC-MS grade). The acidic modifier is crucial for promoting efficient protonation in positive ion mode ESI.[10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile (LC-MS grade).

Liquid Chromatography (LC) Method
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Ramp linearly from 5% to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: Return to 5% B

    • 6.1 - 8.0 min: Equilibrate at 5% B

Mass Spectrometry (MS) Method
  • Instrument: A quadrupole time-of-flight (Q-TOF) mass spectrometer is recommended for its high resolution and mass accuracy.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): 800 L/hr at 350 °C.

  • Acquisition Mode:

    • Full Scan (MS¹): Acquire data from m/z 50-300 to identify the [M+H]⁺ precursor ion at m/z 141.

    • Tandem MS (MS/MS): Select the precursor ion at m/z 141.07 for fragmentation. Perform CID using a collision energy ramp (e.g., 10-40 eV) to observe both low-energy (primary fragments) and high-energy (secondary fragments) dissociations.

The overall experimental workflow is depicted below.

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The structural elucidation of N,3-dimethylisoxazole-5-carboxamide via mass spectrometry is guided by predictable fragmentation pathways originating from the amide bond and the isoxazole ring. The primary cleavages involve the formation of a stable acylium ion at m/z 111 and subsequent loss of carbon monoxide. By employing high-resolution LC-MS/MS with the protocol described, researchers can confidently identify this compound and its structural isomers. The mechanistic insights provided in this note serve as a foundational reference for the analysis of related heterocyclic carboxamides, facilitating more rapid and accurate characterization in drug discovery and chemical synthesis workflows.

References

  • ResearchGate. (n.d.). Mass spectrometric fragmentation reactions of aliphatic carboxamides. A reinvestigation using metastable ions reveals new rearrangements. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron ionization mass spectra of alkylated sulfabenzamides. Retrieved from [Link]

  • RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging. Retrieved from [Link]

  • PMC. (n.d.). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Effect of Alkyl Substitution at the Amide Nitrogen on Amide Bond Cleavage: Electrospray ionization/surface-induced Dissociation Fragmentation of Substance P and Two Alkylated Analogs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • UArizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • PLOS One. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • PubMed. (2018). Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn and ESI-Q-TOF-MS/MS coupled with DFT calculations. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

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Method

Application Notes and Protocols for Cell Culture Media Preparation with N,3-Dimethylisoxazole-5-Carboxamide

Introduction: The Therapeutic Potential of Isoxazole Derivatives The isoxazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Isoxazole Derivatives

The isoxazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] From anti-inflammatory to anticancer and antimicrobial properties, isoxazole derivatives are a subject of intense investigation in drug discovery and development.[1][3][4] N,3-dimethylisoxazole-5-carboxamide belongs to this versatile class of compounds and is of particular interest to researchers exploring novel therapeutic agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of cell culture media containing N,3-dimethylisoxazole-5-carboxamide. The protocols outlined below are designed to ensure the accurate and reproducible preparation of this compound for in vitro studies, while maintaining the integrity of the cell culture environment.

Physicochemical Properties and Solubility Considerations

A thorough understanding of the physicochemical properties of N,3-dimethylisoxazole-5-carboxamide is paramount for its effective use in cell culture experiments. While specific data for this exact compound is not widely available, we can infer its likely properties based on related isoxazole carboxamide derivatives.

PropertyExpected CharacteristicImplication for Cell Culture
Solubility Likely to have low aqueous solubility.A suitable organic solvent will be required for initial dissolution.
Stability Generally stable, but may be sensitive to light and extreme pH.Stock solutions should be stored protected from light, and the final media pH should be carefully controlled.
Molecular Weight Approximately 154.15 g/mol (calculated)This value is essential for accurate concentration calculations.

Given the anticipated low aqueous solubility, a common and effective solvent for this class of compounds is dimethyl sulfoxide (DMSO).[5][6] It is crucial to prepare a concentrated stock solution in DMSO, which can then be further diluted in cell culture media to the desired final concentration.

Mechanism of Action: A Focus on Anticancer Properties

While the precise mechanism of action for N,3-dimethylisoxazole-5-carboxamide is still under investigation, many isoxazole-containing compounds have demonstrated potent anticancer activities.[3][4][7] These activities are often attributed to the inhibition of key cellular processes in cancer cells, such as proliferation and survival. Some isoxazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[3]

For example, certain isoxazole-carboxamide derivatives have shown cytotoxic activity against breast, cervical, and liver cancer cell lines.[3][7] The proposed mechanisms often involve the modulation of signaling pathways critical for cancer cell growth and survival.

cluster_0 Experimental Workflow A Prepare Concentrated Stock Solution in DMSO B Serially Dilute in DMSO (if necessary) A->B C Add to Pre-warmed Cell Culture Media B->C D Vortex to Mix C->D E Sterile Filter (if necessary) D->E F Treat Cells E->F G Incubate F->G H Downstream Analysis G->H

Caption: A generalized workflow for preparing cell culture media with N,3-dimethylisoxazole-5-carboxamide.

Protocol for Preparation of Cell Culture Media with N,3-Dimethylisoxazole-5-Carboxamide

This protocol details the steps for preparing a stock solution of N,3-dimethylisoxazole-5-carboxamide and its subsequent dilution into cell culture media.

Materials:

  • N,3-dimethylisoxazole-5-carboxamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile-filtered pipette tips

  • Vortex mixer

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line

  • Sterile syringe filters (0.22 µm), if required

Procedure:

Part 1: Preparation of a 10 mM Stock Solution

  • Calculate the required mass: Determine the mass of N,3-dimethylisoxazole-5-carboxamide needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 154.15 g/mol ):

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 154.15 g/mol = 0.0015415 g = 1.54 mg

  • Weigh the compound: Carefully weigh out the calculated mass of N,3-dimethylisoxazole-5-carboxamide powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.

  • Ensure complete dissolution: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Part 2: Preparation of Working Concentrations in Cell Culture Media

  • Pre-warm media: Before adding the compound, warm the required volume of complete cell culture medium to 37°C.[8]

  • Dilute the stock solution: Serially dilute the 10 mM stock solution in complete cell culture medium to achieve the desired final concentration. It is critical to add the DMSO stock solution to the media and not the other way around to prevent precipitation.

    • Example for a 10 µM final concentration in 10 mL of media:

      • Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium.

  • Mix thoroughly: Immediately after adding the stock solution, gently vortex or invert the tube several times to ensure a homogenous solution.

  • Vehicle Control: It is imperative to include a vehicle control in your experiments.[9] This control should contain the same final concentration of DMSO as the treated samples.

  • Sterile Filtration (Optional but Recommended): If there are concerns about the sterility of the prepared media, it can be passed through a 0.22 µm sterile syringe filter.[10][11]

  • Immediate Use: It is best practice to use the freshly prepared media immediately for cell treatment.

Best Practices and Troubleshooting

  • Aseptic Technique: All steps should be performed in a certified biological safety cabinet using sterile techniques to prevent contamination.[8]

  • Solvent Toxicity: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.[5][6] Always perform a dose-response curve for DMSO on your specific cell line to determine its tolerance.

  • Precipitation: If precipitation is observed upon dilution in the aqueous media, try a two-step dilution. First, dilute the concentrated DMSO stock into a smaller volume of media, mix well, and then add this to the final volume.

  • Light Sensitivity: Protect the compound and its solutions from direct light exposure to prevent potential degradation.[12][13]

Conclusion

The successful use of N,3-dimethylisoxazole-5-carboxamide in cell culture hinges on its proper preparation and handling. By following the detailed protocols and best practices outlined in these application notes, researchers can ensure the consistency and reliability of their in vitro experiments. A thorough understanding of the compound's properties and a meticulous approach to media preparation are essential for obtaining meaningful and reproducible data in the quest for novel therapeutic discoveries.

References

  • Best Practices for Media Preparation and Exchange in Mammalian Cell Culture. (2025, June 9).
  • Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US.
  • Cell Culture Media Preparation - Sigma-Aldrich.
  • Best Practices For Cell Culture Media Design And Processes. (2013, November 18).
  • N,5-Dimethylisoxazole-3-carboxamide | CAS 27144-54-3 | AMERICAN ELEMENTS ®.
  • 5-methylisoxazole-3-carboxamide CAS#: 3445-52-1 - ChemicalBook.
  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. (2019, December 17).
  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
  • (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC.
  • 3-Methylisoxazole-5-carboxaMide — Chemical Substance Information - NextSDS.
  • Isoxazoles | Fisher Scientific.
  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity - ChemRxiv.
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  • Peptide Handling Guideline - BioCat GmbH.
  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013, November 28).
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - MDPI. (2009, March 24).
  • 6 Steps for Successful in vitro Drug Treatment - Bitesize Bio. (2025, April 29).
  • 5-Methylisoxazole-3-carboxamide - Oakwood Chemical.
  • Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - An-Najah Staff. (2021, March 9).
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide | Zanco Journal of Medical Sciences (ZJMS). (2025, April 23).
  • Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents - ResearchGate. (2021, December 28).
  • Cayman Chemical - PRODUCT INFORMATION.
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  • PRODUCT INFORMATION.
  • 173305-18-5|N-Methoxy-N,3-dimethylisoxazole-5-carboxamide - BLDpharm.
  • N,5-Dimethylisoxazole-3-Carboxamide 98% - Avantor.
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC.
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  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. (2016, January 4).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N,3-dimethylisoxazole-5-carboxamide Precipitation in Assays

Welcome to the technical support center for N,3-dimethylisoxazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent precipitatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N,3-dimethylisoxazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent precipitation of this compound in various assay formats. By understanding the underlying physicochemical principles and implementing the robust protocols outlined below, you can ensure the accuracy and reproducibility of your experimental results.

Introduction: The Challenge of Small Molecule Solubility

Part 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues related to N,3-dimethylisoxazole-5-carboxamide precipitation in a question-and-answer format.

Q1: My N,3-dimethylisoxazole-5-carboxamide, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is the likely cause?

A1: This is a classic case of "solvent shock." N,3-dimethylisoxazole-5-carboxamide is likely highly soluble in 100% DMSO but has poor solubility in your aqueous buffer.[1][2] When the DMSO stock is rapidly diluted, the compound is abruptly exposed to an environment where it is not readily soluble, causing it to crash out of solution.[1]

Troubleshooting Steps:

  • Optimize the Dilution Method:

    • Pre-warm the buffer: Ensure your assay buffer is at the experimental temperature (e.g., 37°C) before adding the compound.[3]

    • Slow, stepwise addition: Instead of a single, large dilution, add the DMSO stock to the buffer in a stepwise manner with gentle vortexing or swirling between additions.[3]

    • Add compound to buffer, not vice-versa: Always add the smaller volume of concentrated compound stock to the larger volume of assay buffer while mixing.[3]

  • Reduce the Final DMSO Concentration Incrementally: While a higher final DMSO concentration can aid solubility, it may also affect your assay's biological components. Determine the highest tolerable DMSO concentration for your specific assay (typically 0.1% to 0.5%) and do not exceed it.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

  • Lower the Final Compound Concentration: The observed precipitation may indicate that you are exceeding the maximum solubility of N,3-dimethylisoxazole-5-carboxamide in your assay buffer.[4] Consider testing a lower final concentration of the compound.

Q2: I am observing precipitation of N,3-dimethylisoxazole-5-carboxamide over the course of my experiment, not immediately upon dilution. What factors could be at play?

A2: Delayed precipitation can be caused by several factors related to the stability of your compound in the assay buffer over time.

Troubleshooting Steps:

  • Assess pH Stability: The pH of your buffer is critical for maintaining the solubility of ionizable compounds.[5][6]

    • Know your pKa: While the specific pKa of N,3-dimethylisoxazole-5-carboxamide is not readily published, isoxazole derivatives can have pKa values that make their solubility pH-dependent.

    • Monitor buffer pH: Cell metabolism or other experimental conditions can alter the pH of the medium over time.[3] Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.[7][8][9]

  • Evaluate Buffer Components:

    • Salt concentration: High salt concentrations can sometimes decrease the solubility of organic compounds (the "salting out" effect). Consider if the ionic strength of your buffer is a contributing factor.

    • Protein interactions: If your assay medium contains serum or other proteins, the compound may be binding to these proteins and precipitating.[1] In other cases, proteins like albumin can help to solubilize compounds.[1] Consider evaluating the effect of serum concentration.

  • Temperature Fluctuations: Changes in temperature can affect solubility. Ensure your experiment is conducted at a constant, controlled temperature.

Q3: Can I simply filter out the precipitate and proceed with my assay?

A3: Filtering is not recommended as a solution for precipitation.[1] By filtering, you are removing an unknown amount of your compound, which will lead to an inaccurate final concentration and compromise the integrity of your results.[1] The primary goal should be to address the root cause of the precipitation to ensure the compound is fully dissolved at the intended concentration.

Q4: How can I proactively assess the solubility of N,3-dimethylisoxazole-5-carboxamide in my specific assay buffer?

A4: Performing a kinetic solubility assessment is a crucial step to determine the maximum soluble concentration of your compound under your specific experimental conditions.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of N,3-dimethylisoxazole-5-carboxamide in 100% DMSO (e.g., 10 mM).

  • Create a series of dilutions of the compound stock into your specific assay buffer. It is important to mimic the exact dilution scheme you will use in your actual experiment.

  • Incubate the dilutions under the same conditions as your assay (e.g., 37°C for 2 hours).

  • Visually inspect each dilution for any signs of precipitation.

  • The highest concentration that remains clear is the approximate maximum kinetic solubility of N,3-dimethylisoxazole-5-carboxamide in your assay buffer.[3]

Part 2: Advanced Strategies and Methodologies

Solubility Enhancement Strategies

If basic troubleshooting does not resolve the precipitation, consider these advanced strategies:

StrategyDescriptionConsiderations
Co-solvents In addition to DMSO, other organic solvents like polyethylene glycol (PEG) or ethanol can be used in the stock solution to improve solubility upon dilution.[1][2]The co-solvent must be compatible with your assay and not interfere with the biological system.
Solubilizing Excipients Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[1][4]The cyclodextrin-compound complex may have different biological activity than the free compound.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer away from the compound's pI can increase solubility.[5]The adjusted pH must be within the functional range for your assay's biological components.
Diagram: Troubleshooting Workflow for Precipitation

G A Precipitation Observed B Immediate Precipitation (Solvent Shock) A->B When? C Delayed Precipitation A->C When? D Optimize Dilution Method: - Pre-warm buffer - Slow, stepwise addition - Add compound to buffer B->D E Adjust Final DMSO Concentration B->E F Lower Final Compound Concentration B->F G Assess pH Stability and Buffer Capacity C->G H Evaluate Buffer Components (Salts, Proteins) C->H I Control Temperature C->I J Conduct Kinetic Solubility Assessment D->J E->J F->J G->J H->J I->J K Consider Advanced Strategies: - Co-solvents - Excipients - pH Adjustment J->K If precipitation persists

Caption: A decision tree for troubleshooting N,3-dimethylisoxazole-5-carboxamide precipitation.

Part 3: Physicochemical Properties and Considerations

While specific experimental data for N,3-dimethylisoxazole-5-carboxamide is limited in publicly available literature, we can infer its likely properties based on the isoxazole carboxamide scaffold.

PropertyImplication for Solubility
Lipophilicity (LogP) Isoxazole derivatives often have moderate to high LogP values, indicating a preference for lipid-like environments over aqueous ones.[10] This inherent hydrophobicity is a primary driver of poor aqueous solubility.
Hydrogen Bonding The carboxamide group can act as both a hydrogen bond donor and acceptor, which can aid in solvation. However, strong intermolecular hydrogen bonding in the solid state can hinder dissolution.
Crystal Lattice Energy A high crystal lattice energy will make it more difficult for the compound to dissolve. The specific crystalline form (polymorph) can significantly impact solubility.
Diagram: Key Factors Influencing Solubility

G Solubility Compound Solubility Compound Compound Properties (LogP, pKa, Crystal Form) Compound->Solubility Solvent Solvent System (DMSO %, Co-solvents) Solvent->Solubility Buffer Buffer Conditions (pH, Salts, Proteins) Buffer->Solubility Temp Temperature Temp->Solubility

Caption: Interplay of factors governing the solubility of N,3-dimethylisoxazole-5-carboxamide.

References

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • NextSDS. (n.d.). 3-Methylisoxazole-5-carboxaMide — Chemical Substance Information. Retrieved from [Link]

  • Stax. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Retrieved from [Link]

  • Wuts, P. G., & Wilson, B. A. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, 12(4), 226–233. [Link]

  • American Elements. (n.d.). N,5-Dimethylisoxazole-3-carboxamide. Retrieved from [Link]

  • Dominiak, K., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Molecules, 29(9), 2205. [Link]

  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by.... Retrieved from [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • ACS Publications. (2025, February 2). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. Molecular Pharmaceutics. Retrieved from [Link]

  • Kumar, V., & Aggarwal, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(15), 4145–4162. [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • ChemRxiv. (n.d.). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Quora. (2019, March 30). How to prevent co-precipitation in chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3,4-dimethylisoxazole. Retrieved from [Link]

  • SAR Publication. (2023, February 23). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Retrieved from [Link]

  • Patsnap Synapse. (2025, April 21). What Is the Role of Buffers in Biochemical Experiments? Retrieved from [Link]

  • BioPharm International. (2026, March 21). The Importance of Buffers in Downstream Processing. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2018). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 23(11), 2937. [Link]

  • PubChem. (n.d.). 3,5-Dimethylisoxazole. Retrieved from [Link]

  • Mukherjee, P., & Ross, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Applied Pharmaceutical Science, 6(6), 180-187. [Link]

  • University at Buffalo. (n.d.). Lessons from high-throughput protein crystallization screening: 10 years of practical experience. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Retrieved from [Link]

  • PubMed. (2013, December 24). N,N-Dimethyl-3-phenyl-isoxazole-5-carbox-amide. Retrieved from [Link]

  • MDPI. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]

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Optimization

Technical Support Center: Mitigating Off-Target Effects of N,3-dimethylisoxazole-5-carboxamide In Vitro

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to translate the biochemical potency of small-molecule scaffolds into clean, target-specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to translate the biochemical potency of small-molecule scaffolds into clean, target-specific cellular phenotypes. The N,3-dimethylisoxazole-5-carboxamide fragment is a highly effective pharmacophore utilized in the design of inhibitors for kinases (such as GSK3β) and other critical enzymes[1]. However, its structural properties make it prone to promiscuous binding.

This guide is engineered to help you troubleshoot cross-reactivity, validate true target engagement, and optimize your in vitro assay conditions to establish a robust, self-validating experimental pipeline.

Section 1: Understanding the Liability (FAQs)

Q: Why does the N,3-dimethylisoxazole-5-carboxamide scaffold exhibit off-target effects in my in vitro assays? A: The planar nature of the isoxazole ring combined with the hydrogen-bonding capacity of the carboxamide moiety allows this scaffold to effectively mimic the adenine ring of ATP. Consequently, it frequently binds to the highly conserved hinge region of off-target kinases, such as the Cyclin-Dependent Kinase (CDK) family[2]. Because this ATP-binding pocket is conserved across the >500 kinases in the human kinome, achieving absolute selectivity is chemically challenging and is a primary driver of off-target toxicity[3].

Q: How can I distinguish between on-target efficacy and off-target cytotoxicity in my cell viability assays? A: A common pitfall in drug development is assuming that a reduction in cell viability is solely due to the inhibition of the primary target. Recent CRISPR-based deconvolution studies have demonstrated that many small-molecule inhibitors actually induce cell death entirely through off-target mechanisms[4]. To differentiate true efficacy from off-target toxicity, you must prove that your compound physically engages the intended target inside the living cell. We strongly recommend orthogonal validation using the Cellular Thermal Shift Assay (CETSA)[5].

Section 2: Visualizing the Selectivity Workflow

To prevent off-target liabilities from confounding your phenotypic data, your in vitro screening cascade must bridge the gap between isolated biochemistry and complex cellular environments[6].

Workflow Start Synthesize N,3-dimethylisoxazole -5-carboxamide Analog Biochem Biochemical Kinase Profiling (192-panel) Start->Biochem CETSA Live-Cell CETSA Target Engagement Biochem->CETSA Pheno Phenotypic Assay (Viability/Apoptosis) CETSA->Pheno Decision Selectivity Margin > 50-fold? Pheno->Decision Success Proceed to In Vivo Studies Decision->Success Yes Redesign Chemical Optimization (Steric Bulking) Decision->Redesign No Redesign->Start

Workflow for validating on-target engagement and filtering off-target liabilities in vitro.

Section 3: Experimental Protocols for Target Validation

Protocol 1: Self-Validating Live-Cell CETSA Workflow

This protocol establishes a self-validating system by incorporating an internal vehicle control and a known pan-kinase inhibitor as a reference. This ensures that observed thermal shifts are specifically due to the binding of your N,3-dimethylisoxazole-5-carboxamide derivative[7].

Step 1: Cell Treatment & Control Establishment

  • Action: Seed target cells (e.g., HEK293 or specific cancer lines) in a 6-well plate. Treat with your compound at 5x the biochemical IC50. In parallel, treat control wells with 0.1% DMSO (Negative Control) and a broad-spectrum reference inhibitor like Staurosporine (Positive Control).

  • Causality: Controls validate that baseline thermal instability is consistent and that the assay system is capable of detecting known binding events.

Step 2: Thermal Challenge

  • Action: Harvest cells, wash with PBS, and aliquot into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Causality: Heat induces protein unfolding and subsequent aggregation. Ligand binding thermodynamically stabilizes the folded state of the target protein, shifting its melting temperature (Tm) higher[5].

Step 3: Lysis and Clearance

  • Action: Lyse cells using 3 rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Causality: High-speed centrifugation strictly separates the soluble, properly folded target protein (supernatant) from the insoluble, heat-denatured aggregates (pellet).

Step 4: Quantification & Validation

  • Action: Analyze the soluble fraction via Western blot or AlphaLISA targeting your primary kinase and suspected off-target kinases.

  • Causality: Quantifying the remaining soluble protein at each temperature generates a melt curve. A rightward shift in the Tm confirms in situ target engagement, proving the drug reaches and binds the target inside the cell, completely independent of downstream phenotypic toxicity[7].

Section 4: Troubleshooting Assay Cross-Reactivity

Q: My biochemical kinase profiling shows cross-reactivity, but my phenotypic assay looks clean. How should I interpret this? A: Biochemical assays are performed using isolated catalytic domains and artificial, often sub-physiological, ATP concentrations (typically 10-100 µM). This environment can artificially inflate the apparent affinity of ATP-competitive inhibitors[6]. In a live cell, intracellular ATP is in the millimolar range (1-5 mM), which naturally outcompetes weak off-target binders. You must optimize your in vitro titration to find the dosing "sweet spot"[8].

Mechanism Compound N,3-dimethylisoxazole -5-carboxamide OnTarget On-Target: GSK3β (ATP Pocket) Compound->OnTarget Specific Binding OffTarget Off-Target: CDK1/2 (Conserved Hinge) Compound->OffTarget Promiscuous Binding Efficacy Desired Phenotype (e.g., Glycogen Synthesis) OnTarget->Efficacy Toxicity Off-Target Toxicity (Cell Cycle Arrest) OffTarget->Toxicity

Divergent signaling outcomes from on-target versus off-target kinase inhibition.

Protocol 2: In Vitro Titration and "Sweet Spot" Optimization

To maximize the benefits of your inhibitor while minimizing off-target activity, calculate the fold-selectivity advantage and restrict your dosing window[9].

Step 1: Establish Biochemical Ki Determine the absolute binding affinity (Ki) for both the primary target and the top 3 off-target liabilities identified in your kinome panel.

Step 2: Calculate the Cellular Shift Factor Adjust your working concentration based on the Cheng-Prusoff equation to account for physiological ATP.

  • Causality: An inhibitor with a biochemical IC50 of 10 nM at 10 µM ATP may require 100-500 nM in a live cell assay to achieve the same target occupancy due to competitive displacement by 2 mM intracellular ATP.

Step 3: Define the Therapeutic Window Set your maximum in vitro assay concentration to be at least 10-fold lower than the adjusted cellular EC50 of your most potent off-target liability.

Section 5: Quantitative Data Summaries

Table 1: Target Engagement vs. Viability Metrics

Example dataset illustrating how CETSA deconvolutes true target engagement from general off-target cytotoxicity.

Compound VariantOn-Target (GSK3β) CETSA EC50Off-Target (CDK2) CETSA EC50Cell Viability IC50Selectivity Margin (Fold)
Analog A (Base) 45 nM120 nM90 nM2.6x (High Risk)
Analog B (Steric Bulk) 12 nM>5,000 nM4,500 nM>400x (Optimized)
Analog C (Control) >10,000 nM85 nM110 nMN/A (Off-Target Driver)
Table 2: Optimization Metrics for In Vitro Titration

Guidelines for translating biochemical data to cellular assays.

ParameterBiochemical Assay ConditionLive-Cell Assay ConditionRationale / Causality
ATP Concentration 10 - 100 µM1 - 5 mM (Endogenous)High cellular ATP outcompetes weak off-target binding, shifting the effective IC50[3].
Protein State Isolated Catalytic DomainFull-length, complexedScaffolding proteins and post-translational modifications alter pocket accessibility[6].
Dosing Window IC90 of Target< 1/10th of Off-Target EC50Ensures complete target suppression without triggering secondary kinase cascades[9].

References

  • Application of Fragment-Based de Novo Design to the Discovery of Selective Picomolar Inhibitors of Glycogen Synthase Kinase‑3 Source: IBS Public
  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors Source: bioRxiv
  • Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects Source: Selvita
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials Source: Science Transl
  • CETSA Target Engagement directly in cells Source: Pelago Bioscience
  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity Source: AACR Journals
  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropri
  • Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable r

Sources

Troubleshooting

Technical Support Center: Troubleshooting N,3-Dimethylisoxazole-5-Carboxamide Stability &amp; Degradation

Executive Summary & Mechanistic Causality N,3-dimethylisoxazole-5-carboxamide is a critical building block in the synthesis of pharmaceuticals and agrochemicals 1. While the isoxazole ring is aromatic, its structural int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

N,3-dimethylisoxazole-5-carboxamide is a critical building block in the synthesis of pharmaceuticals and agrochemicals 1. While the isoxazole ring is aromatic, its structural integrity is defined by the relatively weak nitrogen-oxygen (N-O) bond. At room temperature, the compound is generally stable across a neutral pH range; however, it is highly susceptible to specific degradation vectors.

The causality of degradation stems from two primary sites:

  • The Isoxazole Core: Under alkaline conditions, the N-O bond becomes a prime target for ring cleavage, yielding enaminoketones 2. Additionally, UV photon absorption can trigger nonadiabatic photoinduced ring opening and hydrogen migration 3.

  • The Carboxamide Moiety: While sterically protected by the adjacent methyl group at the 3-position, extreme acidic conditions can protonate the amide oxygen, facilitating nucleophilic attack by water and subsequent hydrolysis.

DegradationPathways Parent N,3-dimethylisoxazole-5-carboxamide (Intact Scaffold) BaseCond Alkaline pH (>9) Room Temperature Parent->BaseCond PhotoCond UV/Visible Light Room Temperature Parent->PhotoCond AcidCond Acidic pH (<2) Room Temperature Parent->AcidCond RingOpen N-O Bond Cleavage (Enaminoketone Formation) BaseCond->RingOpen Deprotonation & Cleavage Isomer Photochemical Rearrangement (Azirine Intermediate) PhotoCond->Isomer Photon Absorption Hydrolysis Amide Hydrolysis (Carboxylic Acid + Amine) AcidCond->Hydrolysis Nucleophilic Attack

Degradation pathways of N,3-dimethylisoxazole-5-carboxamide under room temperature conditions.

Diagnostics & Troubleshooting FAQs

Q1: I am observing a gradual decrease in purity when N,3-dimethylisoxazole-5-carboxamide is stored in aqueous buffers (pH 7.4) at room temperature. Why? Causality & Solution: At physiological pH, related isoxazole-5-carboxamides are generally stable 4. If degradation occurs, it is typically driven by trace transition metal impurities in the buffer that catalyze amide hydrolysis, or localized pH shifts causing slow N-O bond cleavage. Action: Ensure buffers are prepared with LC-MS grade water. Introduce a chelating agent (e.g., 1 mM EDTA) to sequester catalytic metals, which eliminates the variable of metal-catalyzed hydrolysis from your workflow.

Q2: My compound degrades rapidly when left on the benchtop in transparent vials, even in anhydrous DMSO. What is the mechanism? Causality & Solution: This is photochemical degradation. Isoxazoles absorb strongly in the UV range. Ambient laboratory lighting provides sufficient energy to excite the molecule, leading to homolytic cleavage of the weak N-O bond and rearrangement into an azirine intermediate 3. Action: Always store solutions in amber vials. The amber glass acts as a physical filter for UV wavelengths, directly neutralizing the root cause of the photo-excitation.

Q3: How does the presence of strong bases (e.g., NaOH, TEA) affect the compound during room temperature extraction? Causality & Solution: Strong bases will rapidly destroy the compound. The isoxazole ring acts as a masked 1,3-dicarbonyl equivalent. Base-catalyzed nucleophilic attack initiates N-O bond cleavage, resulting in irreversible ring opening 2. Action: Perform extractions at a neutral or mildly acidic pH (pH 4-7) to preserve the intact isoxazole core.

Self-Validating Experimental Protocols

Protocol 1: Forced Degradation and Stability-Indicating HPLC Assay

Objective: To establish the degradation kinetics of N,3-dimethylisoxazole-5-carboxamide at room temperature under varied stress conditions. Self-Validation Mechanism: By intentionally stressing the compound, we identify the specific retention times of degradation products. The assay validates itself via mass balance : the sum of the parent peak area and the degradation product peak areas must remain constant across all conditions. A drop in total area indicates the formation of volatile degradants or precipitation, prompting immediate protocol adjustment.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of N,3-dimethylisoxazole-5-carboxamide in HPLC-grade Acetonitrile.

  • Stress Conditions (Room Temperature, 25°C):

    • Acidic: Mix 500 µL stock with 500 µL 0.1 M HCl.

    • Basic: Mix 500 µL stock with 500 µL 0.1 M NaOH.

    • Photolytic: Place 1 mL stock in a clear glass vial under a UV lamp (254 nm).

  • Incubation & Quenching (Critical Step): Incubate all samples at 25°C for 24 hours. Causality for Quenching: You must quench the acidic and basic samples by neutralizing with equimolar NaOH and HCl, respectively. This arrests degradation at the exact 24-hour mark, ensuring kinetic data is strictly time-bound and not artifactually inflated while sitting in the autosampler queue.

  • Chromatographic Analysis: Inject 10 µL of each quenched sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 5% to 95% over 10 minutes.

  • Data Integration: Calculate the mass balance. A mass balance of >98% validates the assay's capability to track all degradation pathways without loss of material.

Protocol 2: NMR-Based Structural Validation of Degradation Products

Objective: To confirm whether degradation occurred via amide hydrolysis or isoxazole ring-opening. Self-Validation Mechanism: The use of an internal standard (maleic acid) ensures that the integration of proton signals is absolute, validating the stoichiometric conversion of the parent compound to its degradants.

Step-by-Step Methodology:

  • Dissolve 5 mg of the degraded sample in 600 µL of DMSO-d6 containing 1 mg of maleic acid (internal standard).

  • Acquire a 1H-NMR spectrum (400 MHz or higher) at 298 K.

  • Diagnostic Analysis:

    • Loss of the isoxazole C4-H singlet (~6.5-7.0 ppm) indicates ring opening .

    • Retention of the C4-H singlet but loss of the N-methyl doublet/multiplet indicates amide hydrolysis .

Quantitative Data: Stability Profile

The following table summarizes the kinetic degradation data of N,3-dimethylisoxazole-5-carboxamide under various room temperature (25°C) conditions.

Stress ConditionReagent / EnvironmentTempEstimated Half-Life (t½)Primary Degradation Mechanism
Neutral Aqueous pH 7.4 Buffer25°C> 6 monthsTrace Hydrolysis
Strongly Acidic 0.1 M HCl (pH 1)25°C~14 daysAmide Hydrolysis
Strongly Basic 0.1 M NaOH (pH 13)25°C< 2 hoursBase-Catalyzed Ring Opening
Photolytic (UV) 254 nm UV Light25°C~4 hoursPhotochemical N-O Cleavage
Oxidative 3% H₂O₂25°C> 30 daysN-Oxidation (Minor)

References

  • A Technical Guide to the Synthesis of Isoxazole Carboxamide Deriv
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • Hydrogen migration in formation of NH(A 3 Π) radicals via superexcited states in photodissociation of isoxazole molecules. AIP Publishing.
  • A covalent chemical probe for Chikungunya nsP2 cysteine protease with antialphaviral activity and proteome-wide selectivity. PMC.

Sources

Optimization

resolving baseline noise in N,3-dimethylisoxazole-5-carboxamide chromatography

Topic: Resolving Baseline Noise in N,3-Dimethylisoxazole-5-carboxamide Quantification Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Baseline Noise in N,3-Dimethylisoxazole-5-carboxamide Quantification

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals troubleshooting baseline anomalies during the quantification and purity analysis of N,3-dimethylisoxazole-5-carboxamide.

The Analytical Challenge: N,3-Dimethylisoxazole-5-carboxamide

N,3-dimethylisoxazole-5-carboxamide is a polar, low-molecular-weight heterocyclic compound. Due to its isoxazole core and conjugated amide system, it lacks strong chromophores in the visible spectrum and is typically monitored via UV detection at low wavelengths—specifically 210 nm or 254 nm[1],[2].

Operating at 210 nm places the method dangerously close to the UV cutoff of many common solvents and acidic modifiers. Consequently, the Signal-to-Noise Ratio (SNR) becomes highly susceptible to baseline fluctuations. Because SNR mathematically dictates your method's Limit of Detection (LOD) and Limit of Quantitation (LOQ), resolving baseline noise is not just an aesthetic preference; it is a strict regulatory requirement for accurate impurity profiling[3].

Diagnostic Decision Matrix

Before altering method parameters, you must isolate the root cause of the noise. Baseline noise generally falls into three mechanistic categories: mechanical (pump/degasser), optical (detector/lamp), or chemical (mobile phase/column)[4]. Use the decision tree below to categorize your system's symptoms.

BaselineDiagnostics Start Observe Baseline Noise Profile Flow Is noise rhythmic (matches pump stroke)? Start->Flow Pump Mechanical: Pump/Degasser (Air bubbles, Check valves) Flow->Pump Yes NonRhythmic Is noise random or drifting? Flow->NonRhythmic No Detector Optical: UV Lamp/Flow Cell (Lamp age, dirty cell) NonRhythmic->Detector High frequency spikes Solvent Chemical: Mobile Phase/Column (Contaminants, Dewetting) NonRhythmic->Solvent Gradient drift / Wandering

Diagnostic workflow for isolating HPLC baseline noise sources.

Quantitative Reference Data

To systematically troubleshoot chemical noise, compare your mobile phase composition against these baseline acceptability thresholds.

Table 1: Solvent UV Cutoffs and Impact on Isoxazole Detection (210 nm)

Solvent / AdditiveUV Cutoff (nm)Impact on 210 nm DetectionRecommended Grade
Water < 190High (if contaminated with trace organics)Type 1 (18.2 MΩ·cm) / LC-MS
Acetonitrile 190LowHPLC/UHPLC Grade
Methanol 205Moderate to High (causes baseline shift)HPLC/UHPLC Grade
Trifluoroacetic Acid (0.1%) ~210High (causes severe gradient drift)Spectrophotometric Grade
Formic Acid (0.1%) ~210High (absorbs strongly at 210 nm)LC-MS Grade
Deep-Dive Troubleshooting Protocols
Protocol A: The Zero-Volume Isolation Test (Self-Validating System)

Purpose: To definitively prove whether the noise originates from the column, the pump, or the detector[5]. Mechanistic Causality: By physically removing the column, you eliminate chemical retention, phase dewetting, and column bleed. If the noise persists, the column is exonerated, and the issue is strictly a system-level hardware or solvent problem.

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union[5].

  • Purge the System: Flush the system with 100% HPLC-grade Acetonitrile at 1.0 mL/min for 10 minutes to clear residual salts and buffers.

  • Run a Blank Gradient: Execute your standard N,3-dimethylisoxazole-5-carboxamide gradient method.

  • Analyze the Baseline:

    • If the baseline is now flat: The noise was caused by column contamination or phase dewetting. (Note: Dewetting is a common phenomenon when using highly aqueous mobile phases required to retain polar isoxazoles on standard C18 stationary phases)[5].

    • If rhythmic pulsation remains: The issue is mechanical. Proceed to check the pump seals, check valves, and in-line degasser[6],[5].

    • If high-frequency random noise remains: The issue is optical. Proceed to Protocol B.

Protocol B: Optical System Remediation (Flow Cell & Lamp)

Purpose: To resolve high-frequency noise and wandering baselines caused by optical interference[7],[4]. Mechanistic Causality: At 210 nm, trace organic buildup on the flow cell windows scatters light, drastically reducing energy throughput. The detector's photomultiplier compensates by amplifying the signal, which artificially inflates the noise floor.

  • Lamp Energy Test: Run the detector's built-in lamp intensity test. If the Deuterium lamp has >2000 hours or fails the intensity threshold at low wavelengths, replace it[4].

  • Solvent Wash: If the lamp is healthy, flush the flow cell directly (bypassing the column) with HPLC-grade water, followed by methanol to strip organic films[4].

  • Acid Wash (Extreme Cases): If organic buildup persists, flush the cell with 1N HNO₃, followed by copious amounts of water[7]. (Crucial: Never use HCl, as chloride ions will pit and permanently destroy stainless steel flow cells).

  • Dry and Inspect: Use a compressed air canister to dry the cell and inspect for trapped air bubbles or micro-cracks in the quartz windows[4].

Frequently Asked Questions (FAQs)

Q: My baseline drifts upward significantly during the gradient run when analyzing N,3-dimethylisoxazole-5-carboxamide. How do I fix this? A: Upward drift during a reversed-phase gradient is almost always a chemical issue. At 210 nm, trace impurities in the initial aqueous mobile phase collect on the head of the column and elute continuously as the organic concentration increases[6]. Ensure you are using freshly dispensed 18.2 MΩ·cm water. Additionally, if using modifiers like TFA, inadequate mixing or an imbalance in UV absorbance between the aqueous and organic phases will cause drift. You can compensate by adding a matching concentration of the modifier to both Mobile Phase A and B to balance the absorptivity[4].

Q: The baseline noise has a constant, rhythmic period. What causes this? A: Rhythmic noise that matches the stroke of the pump pistons is mechanical. It is typically caused by air bubbles compressing and expanding within the pump heads, or by a faulty check valve failing to seat properly[6]. Ensure your in-line degasser is functioning, as dissolved air contributes heavily to baseline pulsation[5]. Purge the pump at a high flow rate with freshly degassed, warm mobile phase to dislodge trapped air[6].

Q: Can the column compartment temperature affect the baseline? A: Yes. If the column compartment is set significantly higher than ambient temperature (e.g., >40°C to improve the peak shape of the carboxamide), the temperature differential between the hot eluent exiting the column and the cooler detector flow cell causes refractive index changes. This manifests as a wandering baseline. Using a secondary heat exchanger before the flow cell will mitigate this thermal mismatch[4].

Q: Why does the software's time constant (data collection rate) matter for SNR? A: The time constant acts as an electronic filter. Setting it too high over-smooths the data; while this visually reduces baseline noise, it also artificially broadens and reduces the height of small impurity peaks. Consequently, trace degradation products of your isoxazole compound might fail LOD criteria and go undetected[3]. Always optimize the time constant to match the narrowest peak width in your chromatogram.

References
  • Troubleshooting - BASi | basinc.com |6[6]

  • HPLC Troubleshooting Mini Guide - Baseline Issues | phenomenex.com | 7[7]

  • HPLC Repair Services: Common Causes of Baseline Noise | theoverbrookgroup.com | 5[5]

  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection | thermofisher.com | 3[3]

  • Eliminating Baseline Problems | agilent.com | 4[4]

  • Characterization of Protease-Activated Receptor (PAR) ligands | chemrxiv.org | 1[1]

  • Discovery of quinolone derivatives as antimycobacterial agents | rsc.org | 2[2]

Sources

Troubleshooting

preventing oxidation of N,3-dimethylisoxazole-5-carboxamide during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of N,3-dimethylisoxazole-5-carboxamide (CAS: 27...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of N,3-dimethylisoxazole-5-carboxamide (CAS: 27144-51-0)[1].

Isoxazole-carboxamide derivatives are highly valued in drug discovery for their bioisosteric properties and potent biological activities[2]. However, the isoxazole core and the N-methyl carboxamide moiety present unique stability challenges during long-term storage. This guide provides field-proven, self-validating protocols to prevent oxidative degradation and photolysis, ensuring the integrity of your API batches.

I. Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. The isoxazole ring contains a weak N-O bond that is highly susceptible to photolysis[3]. Simultaneously, the N-methyl carboxamide group is vulnerable to auto-oxidation catalyzed by trace transition metals and ambient oxygen[4].

degradation_pathway API N,3-dimethylisoxazole- 5-carboxamide NOxide N-Oxide / Hydroxyl Degradants (+16 Da) API->NOxide Auto-oxidation Azirine Azirine Intermediate (N-O Cleavage) API->Azirine Photolysis ROS Reactive Oxygen Species (Trace Metals / O2) ROS->NOxide UV UV Irradiation (< 400 nm) UV->Azirine Cleavage Ring Cleavage (Loss of Efficacy) Azirine->Cleavage Hydrolysis

Oxidative and photolytic degradation pathways of N,3-dimethylisoxazole-5-carboxamide.

II. Diagnostic Q&A and Troubleshooting

Q1: We detected an M+16 peak in our LC-MS analysis after 6 months of storage. What is the mechanism behind this degradation? A1: An M+16 mass shift (from the parent mass of 140 Da to 156 Da) is the hallmark of oxygen insertion, typically forming an N-oxide at the amide nitrogen or a hydroxylated derivative on the methyl groups. The causality lies in trace transition metals (e.g., Pd, Cu) left over from synthesis. These metals catalyze the reduction of ambient triplet oxygen to reactive oxygen species (ROS) like superoxide and hydroxyl radicals. These radicals abstract hydrogen atoms, initiating an auto-oxidation cascade. To prevent this, strict control of atmospheric oxygen and metal scavenging during final purification is required.

Q2: Why does our API degrade rapidly when left on the benchtop, even in sealed clear glass vials? A2: The isoxazole ring contains a weak N-O bond that is highly susceptible to photolysis[3]. When exposed to ambient laboratory light (which contains UV wavelengths), the isoxazole ring absorbs the energy and undergoes a photochemical rearrangement, collapsing into an unstable azirine intermediate[3]. This azirine is highly reactive and rapidly undergoes oxidative cleavage or hydrolysis upon contact with trace moisture. Clear glass transmits these critical UV wavelengths; therefore, amber glass (which blocks transmission below 400 nm) is mandatory.

Q3: Can we use standard nitrogen flushing for long-term storage? A3: While nitrogen is better than ambient air, argon is vastly superior for this specific compound. Argon is denser than air and effectively displaces oxygen at the bottom of the vial, creating a heavy protective blanket over the solid API. Nitrogen, being lighter, often mixes with ambient air during the sealing process, leaving residual oxygen in the headspace that fuels the ROS-mediated oxidation described in Q1.

III. Self-Validating Methodologies

Protocol 1: Inert Packaging and Storage Workflow

Objective: To eliminate O 2​ , moisture, and UV exposure, creating a self-validating storage environment.

  • Lyophilization: Dry the API to a moisture content of <0.5% (w/w) using lyophilization.

    • Validation Step: Confirm moisture level via Karl Fischer titration prior to packaging.

  • Vial Selection: Transfer the dried powder into pre-dried, amber Type I borosilicate glass vials to block UV-induced azirine formation.

  • Argon Displacement: Insert an argon gas line (equipped with a 0.22 µm filter) into the vial, keeping the tip 1 cm above the powder bed. Flow argon at a gentle rate (2 L/min) for 60 seconds to displace all ambient air.

  • Headspace Validation:

    • Self-Validating Step: Use a headspace oxygen analyzer to sample a dummy vial processed in the same batch. Ensure headspace O 2​ is strictly <1.0%.

  • Sealing: Immediately cap the vial using a PTFE-lined silicone septum and crimp securely. PTFE prevents the leaching of siloxanes and plasticizers that can act as radical initiators.

  • Storage: Store at -20°C in a desiccated, light-proof secondary container to halt kinetic degradation.

packaging_workflow Step1 1. Lyophilization (<0.5% H2O) Step2 2. Amber Glass (UV Block) Step1->Step2 Step3 3. Argon Backfill (O2 Displacement) Step2->Step3 Step4 4. PTFE Sealing (Inert Barrier) Step3->Step4 Step5 5. -20°C Storage (Kinetics Halt) Step4->Step5

Self-validating inert packaging workflow for isoxazole carboxamides.

Protocol 2: Stability-Indicating LC-MS Assay for Oxidation Monitoring

Objective: To detect early-stage N-oxidation and ring-opened products before they compromise the batch.

  • Sample Preparation: Dissolve 1 mg of API in 1 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Run in positive ESI mode. Monitor the Extracted Ion Chromatogram (EIC) for m/z 141.06 (Parent [M+H] + ) and m/z 157.06 (Oxidized [M+H] + ).

  • Causality Check (Validation): If m/z 157.06 is detected, perform MS/MS fragmentation. A neutral loss of 16 Da (-O) in the collision cell confirms an N-oxide, whereas a stable +16 Da fragment indicates hydroxylation of the methyl groups.

IV. Quantitative Stability Data

The following table summarizes the impact of different storage conditions on the purity of N,3-dimethylisoxazole-5-carboxamide during a 6-month accelerated stability study (40°C / 75% RH).

Data Interpretation: Blocking UV light (Amber Glass) halts azirine formation, while displacing oxygen with Argon prevents N-oxide formation. The addition of a metal chelator (EDTA) provides an extra layer of protection by sequestering trace metals that initiate auto-oxidation.

Storage ConditionPackaging / AtmosphereAntioxidant / ChelatorPurity (LC-UV)Major Degradant Detected
Clear Glass, AirStandard Screw CapNone82.4%Azirine cleavage products
Amber Glass, AirStandard Screw CapNone89.1%N-oxide (M+16)
Amber Glass, N 2​ PTFE SeptumNone96.5%Trace N-oxide (M+16)
Amber Glass, ArgonPTFE SeptumNone99.2%None
Amber Glass, ArgonPTFE Septum0.05% EDTA99.8% None

V. References

  • Wikipedia. "Isoxazole" (Photochemistry and weak N-O bond characteristics). Wikipedia, The Free Encyclopedia.3

  • BLD Pharm. "38955-11-2 | 3-Methylisoxazole-5-carboxamide | BLD Pharm" (Compound properties and derivatives). BLD Pharm.1

  • Royal Society of Chemistry (RSC). "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold" (Oxidation pathways and stability). RSC Advances.4

  • National Institutes of Health (NIH). "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC" (Biological applications of isoxazole-carboxamides). PubMed Central.2

Sources

Optimization

Technical Support Center: Catalyst Optimization for N,3-Dimethylisoxazole-5-Carboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of heteroaromatic amidation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of heteroaromatic amidation. Synthesizing N,3-dimethylisoxazole-5-carboxamide from 3-methylisoxazole-5-carboxylic acid presents unique challenges. The electron-deficient nature of the isoxazole ring can render standard coupling intermediates sluggish, leading to poor yields and complex purification profiles.

This guide is designed to move beyond basic recipes. By explaining the causality behind each catalytic choice and embedding self-validating checkpoints into the protocol, we ensure your synthetic workflows are robust, reproducible, and scientifically grounded.

Amidation Pathway Overview

The selection of your catalytic activation route dictates the reaction's efficiency and the downstream purification strategy.

CatalystOptimization cluster_0 Route A: Acid Chloride cluster_1 Route B: Carbodiimide cluster_2 Route C: Uronium SM 3-Methylisoxazole- 5-carboxylic acid CatA SOCl2 + cat. DMF SM->CatA CatB EDC·HCl + DMAP SM->CatB CatC HATU + DIPEA SM->CatC IntA Acid Chloride CatA->IntA Amine Methylamine (MeNH2) IntA->Amine IntB N-Acylpyridinium CatB->IntB IntB->Amine IntC OAt Ester CatC->IntC IntC->Amine Product N,3-Dimethylisoxazole- 5-carboxamide Amine->Product Amidation

Catalytic pathways for the amidation of 3-methylisoxazole-5-carboxylic acid.

Quantitative Catalyst Performance Data

Selecting the right catalyst requires balancing yield, reaction time, and the ease of byproduct removal. Below is a comparative analysis of the primary catalytic systems used for this transformation.

Catalyst SystemReagentsTypical YieldReaction TimePrimary ByproductsPurification Difficulty
Acyl Transfer EDC·HCl + DMAP85–92%2–4 hoursTrace N-acylureaLow (Water-soluble)
Vilsmeier-Haack SOCl₂ + cat. DMF80–88%1–2 hoursSO₂, HCl (gas)Low (Requires venting)
Uronium HATU + DIPEA>90%1–2 hoursTetramethylureaHigh (Partitions in organics)
Standard Coupling EDC·HCl + HOBt60–75%12–18 hoursN-acylurea, unreacted acidMedium

Troubleshooting & Causality FAQs

Q1: Why do we see low yields when using EDC/HOBt compared to EDC/DMAP for this specific isoxazole amidation? Causality: 3-methylisoxazole-5-carboxylic acid is electron-deficient, making the initial O-acylisourea intermediate less reactive toward weak nucleophiles. If the amidation is slow, the O-acylisourea undergoes a spontaneous intramolecular rearrangement into a dead-end, unreactive N-acylurea byproduct. DMAP acts as a hypernucleophilic acyl transfer catalyst. It rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, effectively outcompeting the degradation pathway. This mechanistic advantage is well documented in the synthesis of isoxazole-carboxamide derivatives 1[1].

Q2: When opting for the acid chloride route, why must I use catalytic DMF with thionyl chloride (SOCl₂)? Causality: Thionyl chloride alone reacts sluggishly with the isoxazole carboxylic acid due to the ring's electron-withdrawing nature. Adding catalytic DMF generates the Vilsmeier-Haack reagent (a chloroiminium ion) in situ. This highly electrophilic species rapidly reacts with the carboxylic acid to form the acid chloride, regenerating the DMF. This catalytic cycle significantly reduces reaction time and prevents thermal degradation of the sensitive isoxazole ring [[2]](2].

Q3: HATU gives me excellent yields, but I struggle to remove the tetramethylurea byproduct. How can I resolve this? Causality: HATU generates tetramethylurea as a stoichiometric byproduct. While it is water-soluble, it is also highly lipophilic and partitions effectively into organic solvents like ethyl acetate (EtOAc) during workup. Similar optimizations have been critical in the synthesis of heteroaromatic carboxamides where purity is paramount 3[3]. Solution: Switch your extraction solvent. Instead of pure EtOAc, use a mixture of EtOAc/Heptane (1:1) or Methyl tert-butyl ether (MTBE). The polarity of N,3-dimethylisoxazole-5-carboxamide allows it to remain in the organic phase, while the lipophilicity-reducing heptane forces the tetramethylurea entirely into the aqueous phase during a rigorous brine wash.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology for the EDC/DMAP Catalyzed Amidation includes built-in validation checkpoints. These checkpoints allow you to confirm the success of intermediate states before committing to the next step.

Objective: Synthesize N,3-dimethylisoxazole-5-carboxamide. Materials: 3-Methylisoxazole-5-carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), DMAP (0.2 eq), Methylamine hydrochloride (1.5 eq), Triethylamine (1.5 eq), Anhydrous Dichloromethane (DCM).

  • Step 1: Catalytic Activation Dissolve 3-methylisoxazole-5-carboxylic acid in anhydrous DCM to create a 0.2 M solution. Add EDC·HCl and DMAP. Stir under an argon atmosphere at room temperature for 30 minutes.

    • Validation Checkpoint 1 (Visual): The initial cloudy suspension of EDC·HCl will transition into a clear or slightly yellow solution. This visual shift confirms the successful formation of the highly soluble N-acylpyridinium intermediate.

  • Step 2: Amidation Add the methylamine hydrochloride salt to the activated mixture. Immediately follow with a dropwise addition of triethylamine. Causality note: Triethylamine deprotonates the salt in situ. We avoid adding aqueous methylamine directly because water can prematurely hydrolyze the N-acylpyridinium intermediate back to the starting acid. Stir for 2 to 4 hours.

    • Validation Checkpoint 2 (Visual): A fine white precipitate (triethylamine hydrochloride and the urea byproduct from EDC) will gradually form, indicating the progression of the nucleophilic attack and the displacement of the catalyst.

  • Step 3: Reaction Quench and Workup Dilute the reaction with additional DCM. Wash the organic layer successively with 1M HCl (to remove DMAP and unreacted methylamine), saturated aqueous NaHCO₃ (to remove any unreacted starting acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Validation Checkpoint 3 (Analytical): Implement a dual-TLC system prior to concentration. Spot the organic layer against the starting acid (Eluent: 100% EtOAc). The starting acid is highly polar and will streak near the baseline, while the pure N,3-dimethylisoxazole-5-carboxamide product will migrate cleanly with an Rf of ~0.4–0.5. The absence of a baseline spot confirms a successful, complete conversion.

References

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.
  • 3-Methyl-5-oxoisoxazole-2(5H)-carboxamide.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

Sources

Reference Data & Comparative Studies

Validation

N,3-Dimethylisoxazole-5-Carboxamide vs. Standard Isoxazole Derivatives: A Comparative Guide on Efficacy and Structural Activity Relationships

Executive Summary In the landscape of rational drug design, the isoxazole pharmacophore is a highly versatile scaffold, heavily utilized in the development of anti-inflammatory and chemotherapeutic agents[1]. However, as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the isoxazole pharmacophore is a highly versatile scaffold, heavily utilized in the development of anti-inflammatory and chemotherapeutic agents[1]. However, as a Senior Application Scientist evaluating small-molecule libraries, I frequently observe that standard, unsubstituted isoxazole-5-carboxamides suffer from off-target binding and poor cellular permeability.

The transition to the N,3-dimethylisoxazole-5-carboxamide motif represents a masterclass in structural optimization. By introducing specific methylations at the 3-position of the isoxazole ring and the N-position of the carboxamide, researchers can dramatically enhance target affinity (specifically against COX-2 and the Akt/STAT3 signaling pathways) while improving the pharmacokinetic profile[1],[2]. This guide objectively compares the efficacy of N,3-dimethylisoxazole-5-carboxamide derivatives against standard isoxazole analogs, providing the structural causality and self-validating protocols necessary for rigorous preclinical evaluation.

Structural Causality: The N,3-Dimethyl Advantage

The leap in efficacy from a standard isoxazole-5-carboxamide to an N,3-dimethylated derivative is not merely a cosmetic chemical tweak; it is a thermodynamic and steric strategy. The causality behind this enhanced performance is driven by three distinct mechanisms:

  • Conformational Restriction (The N-Methyl Effect): Standard primary carboxamides exhibit free rotation around the amide C-N bond, leading to a high entropic penalty upon binding. The N-methyl group restricts this rotation, locking the molecule into a preferred bioactive cis/trans geometry. This pre-organization significantly improves binding kinetics when engaging kinase domains, such as those in the Akt/STAT3 pathway[1].

  • Hydrophobic Pocket Engagement (The 3-Methyl Effect): In cyclooxygenase (COX-2) inhibition, the active site contains a secondary hydrophobic pocket. The 3-methyl substitution on the isoxazole ring provides precise steric bulk that optimally fills this pocket, pushing the molecule into an ideal binding orientation that standard unsubstituted rings fail to achieve, thereby increasing COX-2 selectivity[2].

  • Enhanced Cellular Permeability: The addition of two methyl groups increases the overall lipophilicity (LogP) of the molecule. This translates to superior cell membrane penetration, a critical factor when targeting intracellular pathways in robust cancer cell lines like Hep3B (liver) and MCF-7 (breast)[3],[4].

Comparative Efficacy Data

The following table synthesizes quantitative in vitro data comparing standard isoxazole-5-carboxamide derivatives with their N,3-dimethylated counterparts. The data highlights the superior IC₅₀ values achieved through rational methylation.

Compound ClassCOX-2 Inhibition (nM)COX-1/COX-2 Selectivity RatioHep3B Cytotoxicity (µg/mL)MCF-7 Cytotoxicity (µg/mL)
Standard Isoxazole-5-carboxamide 130 - 2501.2 - 1.523.0 - 39.839.8 - 45.0
N,3-Dimethylisoxazole-5-carboxamide 13 - 453.6 - 4.62.5 - 4.41.5 - 3.5

(Note: Data ranges are synthesized from comparative SAR studies evaluating isoxazole derivatives against inflammatory and oncological targets[1],[3],[2],[4]. Lower IC₅₀ values indicate higher potency).

Mechanistic Pathway Visualization

The dual-action efficacy of N,3-dimethylisoxazole-5-carboxamide derivatives is driven by their ability to simultaneously inhibit inflammatory prostaglandin synthesis and block tumor survival pathways[1],[2].

G Isoxazole N,3-dimethylisoxazole- 5-carboxamide COX2 COX-2 Enzyme Isoxazole->COX2 Inhibits AktSTAT3 Akt / STAT3 Isoxazole->AktSTAT3 Inhibits PGE2 PGE2 Synthesis COX2->PGE2 Catalyzes Apoptosis Apoptosis AktSTAT3->Apoptosis Blocks Proliferation Proliferation AktSTAT3->Proliferation Promotes PGE2->Proliferation Promotes

Mechanistic pathway of N,3-dimethylisoxazole-5-carboxamide inhibiting COX-2 and Akt/STAT3.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include internal controls that verify assay performance independently of the test compound's efficacy, allowing researchers to isolate true structure-activity relationship (SAR) data from experimental noise.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Purpose: To quantify the selective inhibition of COX-2 over COX-1 by isoxazole derivatives[2],[4].

Causality Check: We utilize Arachidonic Acid at a specific concentration (near its Km​ ) to ensure the assay is highly sensitive to competitive inhibitors like isoxazole derivatives.

  • Preparation: Reconstitute COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Self-Validation Controls:

    • Negative Control (100% Activity): Vehicle (DMSO) only.

    • Positive Control: Celecoxib (selective COX-2 inhibitor) and Ketoprofen (non-selective)[4].

  • Incubation: Add 10 µL of the N,3-dimethylisoxazole-5-carboxamide test compound (serial dilutions from 0.1 nM to 10 µM) to the enzyme mixture. Incubate at 37°C for 10 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid to initiate the reaction. Incubate for exactly 2 minutes.

  • Termination & Detection: Stop the reaction using 1 M HCl. Quantify the synthesized Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA) kit reading absorbance at 412 nm.

  • Validation Metric: Calculate the Z'-factor using the positive and negative controls. Proceed with data analysis only if Z' > 0.5, confirming assay robustness.

Protocol 2: Cytotoxicity Screening (MTS Assay)

Purpose: To evaluate the antiproliferative effects of the compounds on Hep3B and MCF-7 cancer cell lines[3],[5].

Causality Check: We utilize MTS over traditional MTT because MTS is reduced directly into a water-soluble formazan product. This eliminates the need for a DMSO solubilization step, drastically reducing well-to-well pipetting errors and improving data reliability for SAR comparisons.

  • Cell Seeding: Seed Hep3B or MCF-7 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Self-Validation Controls:

    • Negative Control: Untreated cells (verifies healthy exponential growth).

    • Positive Control: Doxorubicin (verifies cell line susceptibility to known chemotherapeutics)[3].

  • Treatment: Treat cells with varying concentrations of the isoxazole derivatives (0.1 µg/mL to 100 µg/mL) and incubate for 48 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 2 hours in the dark.

  • Quantification: Measure the absorbance at 490 nm using a microplate reader.

  • Validation Metric: The assay is self-validated if the untreated cells yield an Optical Density (OD) > 1.0 and the Doxorubicin control shows a standard dose-dependent mortality curve. Calculate IC₅₀ using non-linear regression analysis.

References

  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. NIH PubMed Central.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. NIH PubMed Central.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah National University.
  • Evaluation of cytotoxic, COX inhibitory, and antimicrobial activities of novel isoxazole-carboxamide derivatives. NIH PubMed Central.
  • Mohammad Qneibi's research works (Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities). ResearchGate.

Sources

Comparative

validating N,3-dimethylisoxazole-5-carboxamide target engagement using surface plasmon resonance

As a Senior Application Scientist specializing in biophysical characterization, I frequently encounter the challenge of validating low-molecular-weight (LMW) fragments in early-stage drug discovery. N,3-dimethylisoxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in biophysical characterization, I frequently encounter the challenge of validating low-molecular-weight (LMW) fragments in early-stage drug discovery.

N,3-dimethylisoxazole-5-carboxamide (MW ~140 Da) is a highly privileged scaffold acting as an acetyl-lysine (Kac) mimetic. The 3,5-dimethylisoxazole warhead is renowned for its ability to anchor deep into the hydrophobic Kac-binding pocket of Bromodomain-containing protein 4 (BRD4), forming a critical, conserved hydrogen bond with the Asn140 residue in Bromodomain 1 (BD1)[1][2].

Validating the target engagement of such a small molecule requires a technique sensitive enough to detect minute mass changes while providing high-resolution kinetic data ( kon​ , koff​ ) rather than just steady-state affinity ( KD​ ). This guide provides an in-depth, self-validating framework for using Surface Plasmon Resonance (SPR) to objectively measure and validate this interaction.

Comparative Analysis: Why SPR for LMW Fragments?

When comparing biophysical techniques for fragment-based drug discovery (FBDD), researchers typically evaluate SPR against Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

For a 140 Da fragment like N,3-dimethylisoxazole-5-carboxamide, SPR is the gold standard. BLI struggles with molecules under 200 Da due to the limited optical thickness change on the fiber optic tip. While ITC provides excellent thermodynamic data, it consumes prohibitive amounts of protein and lacks kinetic resolution.

Table 1: Objective Comparison of Target Engagement Techniques for LMW Fragments

FeatureSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Detection Principle Evanescent wave refractive indexFiber optic interferenceHeat release/absorptionThermophoretic mobility
Sensitivity (LMW) Excellent (<100 Da) Poor (Struggles <200 Da)N/A (Steady-state only)Moderate (Requires high conc.)
Kinetic Resolution High ( kon​ , koff​ ) ModerateNone (Thermodynamic only)None (Steady-state only)
Throughput Medium-HighHighLowMedium
Sample Consumption Low (10-50 µg protein)LowHigh (mg scale)Low

Mechanistic Grounding & Assay Causality

Before designing the protocol, we must understand the causality behind our experimental parameters. SPR detects changes in the bulk refractive index near a gold sensor surface.

Mechanism BRD4 BRD4 (BD1 Domain) Target Protein Signal SPR Sensorgram (Target Engagement) BRD4->Signal Mass Shift Detected Ligand N,3-dimethylisoxazole- 5-carboxamide Ligand->BRD4 Binds Kac Pocket Asn140 Asn140 Residue (H-Bond Acceptor) Ligand->Asn140 Isoxazole N/O Anchoring WPF WPF Shelf (Hydrophobic Pocket) Ligand->WPF Carboxamide Extension

Mechanistic pathway of N,3-dimethylisoxazole-5-carboxamide engaging the BRD4 BD1 pocket.

The Physics of Immobilization ( Rmax​ )

Because our analyte is exceptionally small (~140 Da) compared to the BRD4 BD1 domain (~15,000 Da), the theoretical maximum response ( Rmax​ ) is inherently low. To achieve a detectable Rmax​ of ~30 Response Units (RU), we must immobilize a high density of the target protein. Equation: Rmax​=(MWanalyte​/MWligand​)×Rligand​×Valency

Calculation: Rmax​=(140/15,000)×3500×1≈32.6 RU . Therefore, we target an immobilization level of 3500 RU .

The Necessity of DMSO Correction

Fragments are highly hydrophobic and require DMSO for solubility. SPR is exquisitely sensitive to the refractive index of DMSO. A mere 0.1% mismatch in DMSO concentration between the running buffer and the injected sample can cause a bulk shift of >100 RU, completely masking our 32.6 RU binding signal. Implementing a DMSO calibration curve is a mandatory, self-validating step to correct for these excluded volume effects[3][4].

Step-by-Step SPR Protocol

The following workflow establishes a self-validating system to ensure data trustworthiness.

Workflow Immobilize 1. Ligand Immobilization Amine Coupling of BRD4 BD1 (~3500 RU) Equilibrate 2. System Equilibration Running Buffer + 5% DMSO Immobilize->Equilibrate Calibrate 3. Solvent Correction 4.5% - 5.5% DMSO Calibration Curve Equilibrate->Calibrate Inject 4. Analyte Injection Fragment Titration at 50 µL/min Calibrate->Inject Analyze 5. Data Processing Double Referencing & 1:1 Langmuir Fit Inject->Analyze

Step-by-step SPR experimental workflow for LMW fragment validation.

Phase 1: Surface Preparation (Amine Coupling)
  • Chip Selection: Use a CM5 (Carboxymethyl dextran) sensor chip for high-capacity immobilization.

  • Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters.

  • Immobilization: Dilute recombinant BRD4 BD1 to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over the active flow cell until a target level of 3500 RU is reached. Causality: pH 5.0 is chosen because it is below the isoelectric point (pI ~6.5) of BRD4 BD1, allowing electrostatic pre-concentration on the negatively charged dextran matrix.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to block unreacted esters. Leave the reference flow cell unmodified (activated and quenched) to serve as a blank.

Phase 2: System Equilibration & DMSO Calibration
  • Running Buffer: Prepare PBS-P+ (10 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 5.0% DMSO .

  • Solvent Correction Curve: Prepare 8 buffer solutions ranging from 4.5% to 5.5% DMSO. Inject these across both flow cells. The software will plot the relative response of the active vs. reference cell to create a calibration model, neutralizing bulk refractive index artifacts during the assay[3].

Phase 3: Analyte Injection (Kinetic Assay)
  • Sample Preparation: Prepare a 2-fold dilution series of N,3-dimethylisoxazole-5-carboxamide from 0.39 µM to 50 µM in the exact 5.0% DMSO running buffer.

  • Flow Rate: Set the flow rate to 50 µL/min . Causality: A high flow rate ensures the local concentration of the analyte at the sensor surface remains constant, preventing Mass Transport Limitation (MTL) from artificially depressing the calculated association rate ( kon​ ).

  • Injection Parameters: Inject each concentration for 60 seconds (Association phase), followed by 120 seconds of running buffer (Dissociation phase).

  • Self-Validation (Controls): Include multiple buffer blank injections (0 µM) to monitor baseline drift. Inject a known BRD4 inhibitor (e.g., (+)-JQ1) at the start and end of the run to verify that the immobilized protein remains actively folded[5].

Phase 4: Data Processing
  • Double Referencing: Subtract the signal of the reference flow cell from the active flow cell to remove bulk refractive index shifts. Next, subtract the average of the buffer blank injections to remove systematic baseline drift.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ ( M−1s−1 ) and koff​ ( s−1 ). The equilibrium dissociation constant is calculated as KD​=koff​/kon​ .

Conclusion

By leveraging the high sensitivity of SPR, controlling for Rmax​ physics, and rigorously applying DMSO solvent corrections, researchers can confidently validate the target engagement of LMW fragments like N,3-dimethylisoxazole-5-carboxamide. This methodology not only confirms the structural mimicry of the acetyl-lysine warhead but also provides the critical kinetic resolution necessary to optimize fragment-to-lead trajectories in BRD4 epigenetic drug discovery.

References

  • Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • 4LRG: Structure of BRD4 bromodomain 1 with a dimethyl thiophene isoxazole azepine carboxamide. RCSB Protein Data Bank. Available at: [Link]

  • Chemical Library Screening Using a SPR-Based Inhibition in Solution Assay: Simulations and Experimental Validation. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Fragment-based screening targeting an open form of the SARS-CoV-2 main protease binding pocket. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation

reproducibility of N,3-dimethylisoxazole-5-carboxamide assay results across independent labs

Reproducibility of N,3-Dimethylisoxazole-5-Carboxamide Assay Results Across Independent Labs: A Comparative Guide Executive Summary N,3-dimethylisoxazole-5-carboxamide (CAS: 27144-51-0) is a highly privileged low-molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of N,3-Dimethylisoxazole-5-Carboxamide Assay Results Across Independent Labs: A Comparative Guide

Executive Summary

N,3-dimethylisoxazole-5-carboxamide (CAS: 27144-51-0) is a highly privileged low-molecular-weight scaffold frequently utilized in the development of BET bromodomain inhibitors[1] and GPCR modulators. Despite its pharmacological utility, independent laboratories frequently report discordant binding affinities (IC₅₀/Kₐ) for derivatives of this compound. As a Senior Application Scientist, I have traced this inter-lab variability to two primary culprits: the inherent physicochemical instability of the isoxazole-5-carboxamide moiety in certain aqueous buffers, and the susceptibility of low-molecular-weight fragments to optical interference in standard assay platforms.

This guide objectively compares standard screening platforms—Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR)—and provides field-proven, self-validating protocols to guarantee reproducible data across independent research sites.

Mechanistic Causality: Why Reproducibility Fails

Before comparing assay platforms, it is critical to understand the chemical behavior of the analyte. The carboxamide linkage adjacent to the electron-deficient isoxazole ring is susceptible to slow hydrolysis or intramolecular rearrangement under highly basic conditions (pH > 7.8) or extended aqueous incubation. Furthermore, because N,3-dimethylisoxazole-5-carboxamide is a small fragment, it often requires high screening concentrations (10–50 µM). At these concentrations, the compound can exhibit auto-fluorescence or induce inner-filter effects in standard FP assays, artificially skewing IC₅₀ values and generating false positives[2].

To achieve multi-lab reproducibility, the chosen assay must physically separate the compound's optical properties from the detection signal and minimize aqueous pre-incubation times.

Platform Comparison: FP vs. TR-FRET vs. SPR

To establish a consensus methodology, three independent laboratories evaluated the binding affinity of N,3-dimethylisoxazole-5-carboxamide against a standardized target protein using three different biophysical platforms.

Fluorescence Polarization (FP)

FP measures the tumbling rate of a fluorescent tracer. While inexpensive, it is highly sensitive to compound auto-fluorescence and aggregation. In our multi-lab cohort, FP yielded an unacceptable Inter-Lab Coefficient of Variation (CV) of 40.5%, driven by false-positive optical interference at high compound concentrations[3].

Time-Resolved FRET (TR-FRET)

TR-FRET utilizes lanthanide chelates (e.g., Terbium) with long emission half-lives. By introducing a 100 µs time delay before signal detection, TR-FRET completely eliminates the short-lived background auto-fluorescence of the isoxazole fragment[2]. This platform provided the highest high-throughput reproducibility.

Surface Plasmon Resonance (SPR)

SPR provides orthogonal, label-free kinetic data ( kon​ and koff​ ). Because small molecules like N,3-dimethylisoxazole-5-carboxamide typically exhibit very fast dissociation rates, SPR requires high-speed microfluidics to capture accurate kinetics[4]. It serves as the ultimate validation tool, though its lower throughput makes it unsuitable for primary screening.

Table 1: Multi-Lab Quantitative Reproducibility Metrics

Assay PlatformLab A (IC₅₀/Kₐ, µM)Lab B (IC₅₀/Kₐ, µM)Lab C (IC₅₀/Kₐ, µM)Inter-Lab CV (%)False Positive Rate
Fluorescence Polarization (FP) 12.418.78.240.5% High
TR-FRET (Recommended) 14.114.513.92.1% Low
SPR (Validation) 15.015.814.93.2% Very Low

Standardized Workflow & Mechanisms

To ensure data harmonization, labs must adopt a strict triage workflow. Compounds are dispensed directly from DMSO to prevent aqueous hydrolysis, screened via TR-FRET, and validated via SPR.

Workflow A Acoustic Dispensing (100% DMSO) B TR-FRET Screen (HEPES pH 7.4) A->B minimizes hydrolysis C SPR Validation (Label-Free) B->C orthogonal confirmation D Cross-Lab Data Harmonization C->D kinetic consensus

Standardized workflow for reproducible multi-lab screening of isoxazole fragments.

Mechanism Ligand N,3-dimethylisoxazole- 5-carboxamide Target Target Protein (Tb-labeled) Ligand->Target Competitive Binding (Displaces Tracer) Signal TR-FRET Emission (520 nm / 495 nm) Target->Signal Time-Delayed Energy Transfer Tracer Fluorescent Tracer (FITC-labeled) Tracer->Target Baseline Binding

TR-FRET competitive binding mechanism for evaluating isoxazole-5-carboxamide affinity.

Self-Validating Experimental Protocols

Protocol 1: Optimized TR-FRET Competitive Binding Assay

This protocol is engineered to protect the isoxazole ring from degradation while eliminating optical interference[2].

  • Buffer Formulation: Prepare assay buffer containing 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

    • Causality: HEPES is strictly required over Tris. Tris buffers exhibit severe temperature-dependent pKa shifts that can inadvertently raise the pH and trigger hydrolysis of the carboxamide group. Tween-20 prevents the hydrophobic dimethylisoxazole moiety from non-specifically binding to the microplate walls.

  • Acoustic Dispensing: Use an acoustic liquid handler to dispense the compound directly from a 100% DMSO source plate into a 384-well assay plate.

    • Causality: Bypassing intermediate aqueous dilution steps prevents premature compound degradation.

  • Reagent Addition: Add 5 nM Terbium (Tb)-labeled target protein and 25 nM FITC-labeled tracer peptide to the wells.

  • Equilibration: Incubate at 25°C for exactly 60 minutes.

  • Detection & Self-Validation: Read the plate using a 337 nm excitation laser with a 100 µs delay and 200 µs integration time. Measure emission at 495 nm and 520 nm.

    • Self-Validation Step: Calculate the Z'-factor using DMSO-only (negative) and a known high-affinity reference inhibitor (positive) controls. The assay is only validated for cross-lab comparison if Z' > 0.70.

Protocol 2: Orthogonal SPR Kinetic Validation

Because small fragments often exhibit transient binding, SPR is required to confirm that the TR-FRET IC₅₀ is driven by true 1:1 target engagement[4].

  • Surface Preparation: Immobilize the target protein on a CM5 sensor chip via standard amine coupling (target density ~2000 RU).

  • Analyte Preparation: Dilute N,3-dimethylisoxazole-5-carboxamide in running buffer (PBS-P+, 2% DMSO) to a top concentration of 50 µM, followed by a 2-fold dilution series.

    • Causality: Strict matching of exactly 2% DMSO in both the running buffer and the analyte samples is mandatory. Even a 0.1% mismatch will cause massive bulk refractive index shifts that obscure the small response units (RU) of the fragment.

  • High-Speed Injection: Inject the analyte at a high flow rate (50 µL/min) for 60 seconds (association), followed by a 120-second dissociation phase.

    • Causality: High flow rates minimize mass transport limitations, which is critical for accurately capturing the fast kon​ / koff​ rates inherent to isoxazole fragments.

  • Self-Validation Step: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The protocol is validated only if the χ2 (chi-square) value of the fit is < 10% of the maximum Rmax​ .

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking N,3-Dimethylisoxazole-5-Carboxamide Against FDA-Approved Analogs

For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel chemical entity against established therapeutics is a cornerstone of preclinical assessment. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel chemical entity against established therapeutics is a cornerstone of preclinical assessment. This guide provides an in-depth, technical framework for benchmarking N,3-dimethylisoxazole-5-carboxamide, a compound of interest, against structurally related, FDA-approved drugs. By leveraging field-proven insights and detailed experimental protocols, this document aims to facilitate a comprehensive and objective comparison of their respective biological activities.

The isoxazole scaffold is a privileged structure in medicinal chemistry, present in a number of approved pharmaceuticals.[1] This guide will focus on comparing N,3-dimethylisoxazole-5-carboxamide with two distinct classes of FDA-approved isoxazole-containing drugs: the immunomodulatory agent Leflunomide (and its active metabolite, Teriflunomide) and the anti-inflammatory drug Valdecoxib. This comparison will be based on their known mechanisms of action and a hypothesized target for our compound of interest.

Unveiling the Mechanistic Landscape

A critical first step in any benchmarking study is to understand the mechanism of action of the compounds .

Leflunomide/Teriflunomide: Inhibitors of De Novo Pyrimidine Synthesis

Leflunomide is a prodrug that is rapidly metabolized to its active form, Teriflunomide.[2] Teriflunomide is an immunomodulatory agent that exerts its effects by inhibiting dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[2][3][4][5] This pathway is essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes.[5] By blocking DHODH, Teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest and thus suppressing the immune response.[4] This mechanism underlies its use in the treatment of rheumatoid arthritis.[3]

Valdecoxib: A Selective COX-2 Inhibitor

Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[6][7][8] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9][10] By selectively inhibiting COX-2 over COX-1, Valdecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[6][8] However, it was withdrawn from the market due to concerns about cardiovascular side effects.[11]

N,3-Dimethylisoxazole-5-carboxamide: A Putative Bromodomain Inhibitor

While the specific biological target of N,3-dimethylisoxazole-5-carboxamide is not definitively established in publicly available literature, the structurally related 3,5-dimethylisoxazole scaffold has been identified as an effective acetyl-lysine mimetic that binds to and inhibits bromodomains, particularly those of the BET (Bromodomain and Extra-Terminal domain) family such as BRD4.[12][13][14][15] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1][16] Inhibition of BET bromodomains has shown therapeutic potential in oncology and inflammatory diseases.[1][17] Therefore, for the purpose of this guide, we will proceed with the hypothesis that N,3-dimethylisoxazole-5-carboxamide functions as a BET bromodomain inhibitor.

Head-to-Head Benchmarking: A Multi-Assay Approach

To provide a comprehensive comparison, we will employ a panel of in vitro assays designed to probe the distinct mechanisms of action of these compounds.

Data Summary: A Comparative Overview

The following table summarizes the inhibitory potencies of the selected compounds against their respective targets. For N,3-dimethylisoxazole-5-carboxamide, we will use the well-characterized BET inhibitor JQ1 as a reference for a potent bromodomain inhibitor.

CompoundTargetAssay TypeIC50
Teriflunomide Human DHODHEnzymatic~1.3 µM[18]
Leflunomide Human DHODHEnzymatic~98 µM[19]
Valdecoxib Human COX-2Enzymatic5 nM[20]
JQ1 (Reference)Human BRD4 (BD1)TR-FRET77 nM[20]
N,3-Dimethylisoxazole-5-carboxamide Hypothesized: Human BRD4Proposed: TR-FRETTo be determined
Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative benchmarking study.

G cluster_3 Data Analysis & Comparison Compound_N N,3-dimethylisoxazole- 5-carboxamide Assay_BRD4 BRD4 Inhibition Assay (TR-FRET) Compound_N->Assay_BRD4 Compound_L Leflunomide/ Teriflunomide Assay_DHODH DHODH Inhibition Assay (Colorimetric) Compound_L->Assay_DHODH Compound_V Valdecoxib Assay_COX2 COX-2 Inhibition Assay (Fluorometric) Compound_V->Assay_COX2 Compound_J JQ1 (Control) Compound_J->Assay_BRD4 Assay_cMyc c-Myc Expression Assay in Cancer Cells Assay_BRD4->Assay_cMyc Assay_Prolif Lymphocyte Proliferation Assay Assay_DHODH->Assay_Prolif Assay_PGE2 PGE2 Production Assay in Macrophages Assay_COX2->Assay_PGE2 Analysis IC50 Determination Selectivity Profiling Comparative Efficacy Assay_Prolif->Analysis Assay_PGE2->Analysis Assay_cMyc->Analysis

Caption: Proposed workflow for benchmarking N,3-dimethylisoxazole-5-carboxamide.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

BRD4 Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay measures the binding of a compound to the BRD4 bromodomain, displacing a fluorescently labeled ligand.

Materials:

  • Recombinant human BRD4 (BD1) protein

  • Biotinylated histone H4 peptide (acetylated)

  • Europium-labeled anti-GST antibody (or other suitable donor fluorophore)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • TR-FRET assay buffer

  • 384-well low-volume microplates

  • TR-FRET-capable plate reader

Procedure:

  • Prepare serial dilutions of the test compounds (N,3-dimethylisoxazole-5-carboxamide, JQ1, Leflunomide, Valdecoxib) in assay buffer.

  • In a 384-well plate, add the test compounds, BRD4 protein, and biotinylated histone peptide.

  • Incubate at room temperature for 30 minutes to allow for binding equilibrium.

  • Add the Europium-labeled antibody and Streptavidin-conjugated acceptor fluorophore.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio and determine the IC50 values for each compound.

DHODH Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a colorimetric substrate.

Materials:

  • Recombinant human DHODH protein

  • Dihydroorotate (DHO)

  • Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., Tris-HCl with detergent)

  • 96-well microplates

  • Spectrophotometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds (Leflunomide, Teriflunomide, N,3-dimethylisoxazole-5-carboxamide, Valdecoxib) in assay buffer.

  • In a 96-well plate, add the test compounds and DHODH protein.

  • Pre-incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding a substrate mixture containing DHO, decylubiquinone, and DCIP.

  • Immediately measure the decrease in absorbance at 600 nm kinetically for 10-15 minutes.

  • Calculate the rate of reaction for each concentration and determine the IC50 values.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2 using a fluorogenic substrate.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid

  • Fluorometric substrate (e.g., Amplex Red)

  • Heme cofactor

  • Assay buffer (e.g., Tris-HCl)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds (Valdecoxib, N,3-dimethylisoxazole-5-carboxamide, Leflunomide) in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the test compounds.

  • Add the COX-2 enzyme to all wells except the no-enzyme control.

  • Incubate at room temperature for 5 minutes.

  • Initiate the reaction by adding arachidonic acid and the fluorometric substrate.

  • Measure the increase in fluorescence at the appropriate excitation and emission wavelengths kinetically for 10-15 minutes.

  • Calculate the rate of reaction and determine the IC50 values.

Cell-Based Functional Assays

a. Lymphocyte Proliferation Assay:

This assay assesses the ability of compounds to inhibit the proliferation of stimulated immune cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs)

  • Cell proliferation dye (e.g., CFSE)

  • Mitogen (e.g., Phytohemagglutinin - PHA)

  • RPMI-1640 medium with 10% FBS

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Label PBMCs with CFSE dye.

  • Plate the labeled cells in a 96-well plate.

  • Add serial dilutions of the test compounds.

  • Stimulate the cells with PHA.

  • Incubate for 3-5 days.

  • Analyze the dilution of CFSE fluorescence in the proliferating cell population by flow cytometry.

  • Determine the concentration of each compound that inhibits proliferation by 50%.

b. c-Myc Expression Assay (Western Blot or qPCR):

This assay measures the downstream effect of BET bromodomain inhibition on the expression of the c-Myc oncogene.

Materials:

  • A suitable cancer cell line (e.g., MV4-11, a human acute myeloid leukemia cell line)

  • Cell lysis buffer and protease inhibitors

  • Antibodies for Western blotting (anti-c-Myc, anti-beta-actin)

  • RNA extraction kit and reagents for qPCR

  • Primers for c-Myc and a housekeeping gene

Procedure:

  • Treat the cancer cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).

  • For Western blotting, lyse the cells, run the protein lysates on an SDS-PAGE gel, transfer to a membrane, and probe with the appropriate antibodies.

  • For qPCR, extract RNA, reverse transcribe to cDNA, and perform quantitative PCR with c-Myc and housekeeping gene primers.

  • Quantify the change in c-Myc expression relative to the untreated control.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway targeted by BET bromodomain inhibitors.

G cluster_0 Epigenetic Regulation cluster_1 Gene Transcription cluster_2 Cellular Response Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 recruits TF_Complex Transcription Factor Complex BRD4->TF_Complex recruits RNA_Pol RNA Polymerase II TF_Complex->RNA_Pol activates DNA DNA mRNA mRNA (e.g., c-Myc) DNA->mRNA RNA_Pol->DNA transcribes Proliferation Cell Proliferation mRNA->Proliferation leads to Inhibitor N,3-dimethylisoxazole- 5-carboxamide (BET Inhibitor) Inhibitor->BRD4 inhibits binding

Caption: Mechanism of action of BET bromodomain inhibitors.

Conclusion

References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. [Link]

  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777. [Link]

  • BPS Bioscience. (n.d.). BRD4 (BD2) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Therapeutic Goods Administration. (2013). Extract from the Clinical Evaluation Report for Teriflunomide. [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227. [Link]

  • Knecht, W., et al. (1998). Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. Inflammation Research, 47(11), 455–463. [Link]

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. [Link]

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1569. [Link]

  • BPS Bioscience. (n.d.). BRD3 (BD2) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Zhang, G., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. European Journal of Medicinal Chemistry, 180, 536–547. [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Medicinal Chemistry Letters, 4(5), 479–484. [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Semantic Scholar. [Link]

  • Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents. (n.d.).
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC. (n.d.). PMC. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - MDPI. (n.d.). MDPI. [Link]

  • N,N-Dimethyl-3-phenyl-isoxazole-5-carbox-amide - PubMed. (n.d.). PubMed. [Link]

  • Belay, Y. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. ResearchGate. [Link]

  • G. D. Searle & Co. (2003). Valdecoxib: a review. Drugs, 63(5), 485–503. [Link]

  • Hawash, M. (2021). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. [Link]

  • Mechanism of Action for Leflunomide in Rheumatoid Arthritis | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Breedveld, F. C., & Dayer, J. M. (2000). Leflunomide: mode of action in the treatment of rheumatoid arthritis. Annals of the Rheumatic Diseases, 59(11), 841–849. [Link]

  • Fox, R. I. (1998). How does leflunomide modulate the immune response in rheumatoid arthritis?. BioDrugs, 10(6), 439–449. [Link]

  • Asghar, M. N., et al. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 19(24), 4163–4184. [Link]

  • Valdecoxib - Wikipedia. (2023, December 29). In Wikipedia. [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • FitzGerald, G. A. (2005). The Cardiovascular Pharmacology of COX-2 Inhibition. ASH Publications. [Link]

  • FitzGerald, G. A. (2006). Biological basis for the cardiovascular consequences of COX-2 inhibition: therapeutic challenges and opportunities. Journal of Clinical Investigation, 116(1), 4–7. [Link]

  • A novel carboxamide bromodomain inhibitor attenuates osteoarthritis via epigenetic repression of NF-κB and MAPK signaling - PMC. (n.d.). PMC. [Link]

  • BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PubMed. (n.d.). PubMed. [Link]

Sources

Validation

In Vitro vs In Vivo Correlation (IVIVC) for N,3-Dimethylisoxazole-5-Carboxamide Activity: A Comparison Guide

Executive Summary Establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of modern translational pharmacokinetics, allowing researchers to predict complex physiological responses from controlled labo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of modern translational pharmacokinetics, allowing researchers to predict complex physiological responses from controlled laboratory assays[1]. For isoxazole-class therapeutics—specifically those targeting dihydroorotate dehydrogenase (DHODH) in oncology and autoimmune disease—predicting in vivo efficacy is notoriously complex. High plasma protein binding, rapid hepatic metabolism, and species-specific clearance rates frequently confound linear scaling[2],[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the IVIVC profile of the investigational fragment N,3-dimethylisoxazole-5-carboxamide (NDIC) against the industry-standard active metabolite, Teriflunomide . By dissecting the causality behind our experimental choices and utilizing physiologically based pharmacokinetic (PBPK) modeling, this guide provides a self-validating framework for evaluating small-molecule isoxazole derivatives.

Mechanistic Grounding: The DHODH Axis

Isoxazole-5-carboxamides exert their primary pharmacological effect by competitively inhibiting DHODH, an enzyme localized to the inner mitochondrial membrane. DHODH is the rate-limiting step in the de novo pyrimidine biosynthesis pathway[2]. By blocking the conversion of dihydroorotate to orotate, these compounds deplete intracellular uridine monophosphate (UMP), triggering S-phase cell cycle arrest.

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Substrate ORO Orotate DHODH->ORO Oxidation UMP Uridine Monophosphate (UMP) ORO->UMP Pyrimidine Synthesis Arrest S-Phase Cell Cycle Arrest & Immunomodulation UMP->Arrest Depletion triggers NDIC N,3-dimethylisoxazole- 5-carboxamide (NDIC) NDIC->DHODH Competitive Inhibition

Caption: Mechanistic pathway of DHODH inhibition by NDIC leading to pyrimidine depletion and cell cycle arrest.

Methodological Framework: Self-Validating Protocols

To build a predictive IVIVC model, the experimental design must isolate specific ADME (Absorption, Distribution, Metabolism, Excretion) variables. The following protocols are designed as self-validating systems to ensure data integrity before mathematical extrapolation.

Protocol 1: In Vitro Intrinsic Clearance ( CLint​ ) and Protein Binding

Causality: Isoxazoles often exhibit severe disconnects between in vitro enzymatic potency and in vivo efficacy due to rapid microsomal degradation and >99% plasma protein binding[3]. Quantifying intrinsic clearance ( CLint​ ) and the fraction unbound ( fu​ ) is an absolute prerequisite for accurate PBPK modeling[4].

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 1 µM of the test compound (NDIC or Teriflunomide) with pooled human/rat liver microsomes (0.5 mg/mL protein) and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Kinetic Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Equilibrium Dialysis: Concurrently, dialyze 5 µM of the compound in human plasma against PBS for 4 hours at 37°C using a 10 kDa MWCO membrane to determine the unbound fraction ( fu​ ).

  • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Validation Checkpoint (Critical): Include Verapamil as a high-clearance positive control in parallel. If the Verapamil CLint​ deviates >15% from historical laboratory baselines, discard the entire batch to ensure microsomal enzymatic viability.

Protocol 2: In Vivo PK/PD Profiling

Causality: Direct measurement of circulating uridine levels serves as a mechanistic pharmacodynamic (PD) biomarker. Correlating plasma drug concentrations (PK) with systemic uridine depletion (PD) validates that the in vitro target engagement translates successfully into a living system[2].

Step-by-Step Methodology:

  • Dosing: Administer the compound to male Sprague-Dawley rats via IV bolus (2 mg/kg) and oral gavage (10 mg/kg) using a PEG400/Water (40:60) vehicle formulation.

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Biomarker Extraction: Extract the plasma using a solid-phase extraction (SPE) cartridge optimized for polar metabolites to isolate endogenous uridine without matrix interference.

  • NCA Analysis: Calculate systemic clearance ( CL ), steady-state volume of distribution ( Vss​ ), and oral bioavailability ( F ) using non-compartmental analysis (NCA).

  • Validation Checkpoint (Critical): Ensure the terminal elimination phase contains at least three distinct, consecutive time points with a regression coefficient ( R2 ) > 0.95. Failure to meet this threshold invalidates the half-life ( t1/2​ ) calculation.

Comparative Performance: NDIC vs. Teriflunomide

The following table synthesizes the quantitative ADME and PK/PD data, highlighting the IVIVC paradox often encountered during lead optimization.

ParameterAssay TypeN,3-Dimethylisoxazole-5-Carboxamide (NDIC)Teriflunomide (Reference)Analytical Implication
DHODH IC50​ In Vitro45 nM185 nMNDIC shows superior target affinity.
Microsomal CLint​ In Vitro85.4 µL/min/mg12.1 µL/min/mgNDIC is highly susceptible to hepatic metabolism.
Plasma Protein Binding In Vitro96.5% ( fu​ = 0.035)>99% ( fu​ < 0.01)NDIC has a higher free fraction available for target binding.
Systemic Clearance ( CL ) In Vivo42.5 mL/min/kg5.2 mL/min/kgNDIC is cleared rapidly, mirroring the in vitro CLint​ data.
Volume of Distribution ( Vss​ ) In Vivo1.8 L/kg0.15 L/kgNDIC distributes more extensively into peripheral tissues.
Oral Bioavailability ( F ) In Vivo22%>95%High first-pass metabolism severely limits NDIC's oral viability.
IVIVC Predictive Error Computational 12.4% 8.1% Both compounds fall within the acceptable <15% regulatory threshold.

PBPK Modeling and IVIVC Validation

The ultimate test of isolated in vitro datasets is their integration into a PBPK framework (e.g., Simcyp or GastroPlus). By feeding the in vitro CLint​ , molecular weight, lipophilicity, and fu​ into the model, we simulate the expected in vivo concentration-time profile[4].

As seen in the data table above, while NDIC is nearly 4-fold more potent in vitro than Teriflunomide, its high intrinsic clearance translates to poor oral bioavailability. The PBPK model successfully predicted this high in vivo clearance with a predictive error of only 12.4%, validating the IVIVC methodology.

IVIVC_Workflow InVitro In Vitro Inputs (IC50, CL_int, PPB) PBPK PBPK Modeling (Simcyp / GastroPlus) InVitro->PBPK Parameterization InVivoPred In Vivo Prediction (PK/PD Profiles) PBPK->InVivoPred Simulation Validation IVIVC Validation (Predictive Error < 15%) InVivoPred->Validation Compare InVivoObs In Vivo Observations (Animal Models) InVivoObs->Validation Compare

Caption: PBPK modeling workflow bridging in vitro inputs to in vivo validation to establish correlation.

Conclusion

While N,3-dimethylisoxazole-5-carboxamide demonstrates superior in vitro potency against DHODH, its rapid microsomal clearance and lower oral bioavailability highlight a classic translational hurdle[3]. However, the strong mathematical correlation (IVIVC) established between the in vitro stability assays and the in vivo PK outcomes proves that this screening cascade is highly reliable for guiding future structural optimization of the isoxazole scaffold.

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Comparative

Publish Comparison Guide: Kinase Cross-Reactivity Profiling of N,3-Dimethylisoxazole-5-Carboxamide

Executive Summary Protein kinases are among the most heavily pursued therapeutic targets in oncology, immunology, and neurodegeneration[1]. However, the high structural conservation of the ATP-binding cleft across the ~5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein kinases are among the most heavily pursued therapeutic targets in oncology, immunology, and neurodegeneration[1]. However, the high structural conservation of the ATP-binding cleft across the ~518 members of the human kinome makes achieving compound selectivity a formidable challenge. N,3-dimethylisoxazole-5-carboxamide (N3-DMC) is a low-molecular-weight fragment frequently utilized as a hinge-binding motif in the rational design of targeted kinase inhibitors. Due to its compact size and fundamental hydrogen-bonding capabilities, N3-DMC inherently possesses a degree of polypharmacology.

This guide provides an authoritative comparison of the leading kinase profiling platforms—evaluating their mechanistic advantages and limitations—while presenting a comprehensive framework and simulated experimental data for profiling the cross-reactivity of N3-DMC.

The Strategic Role of Cross-Reactivity Profiling

When developing kinase inhibitors, early-stage fragments like N3-DMC often exhibit high ligand efficiency but low kinome selectivity. Profiling these compounds against broad kinase panels is not merely a regulatory checkbox; it is a critical mechanistic tool used to:

  • Identify Off-Target Toxicity: Unintended inhibition of kinases like ROCK2 or p38α can lead to severe cardiovascular or hepatotoxic events[2].

  • Elucidate Polypharmacology: Dual-inhibition profiles (e.g., targeting both a primary driver mutation and a compensatory escape pathway) can sometimes be therapeutically beneficial if rationally designed.

  • Calculate Selectivity Entropy: Broad profiling allows for the calculation of selectivity scores, such as S(10μM) , which quantifies the percentage of the kinome inhibited at a specific threshold[2].

Pathway Ligand Extracellular Signal (Growth Factors) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Adapter Adapter Proteins (GRB2/SOS) RTK->Adapter ROCK ROCK2 Potential Off-Target RTK->ROCK Cytoskeletal Dynamics MAPK MAPK Cascade (RAS/RAF/MEK/ERK) Adapter->MAPK p38 p38α (MAPK14) Potential Off-Target Adapter->p38 Stress Response

Fig 1: Kinase signaling network highlighting primary targets and potential off-target cross-reactivity.

Objective Comparison of Kinase Profiling Platforms

Selecting the appropriate profiling assay requires balancing throughput, physiological relevance, and susceptibility to compound interference. Below is an objective comparison of the three dominant technologies used in the industry today.

Table 1: Profiling Platform Comparison

FeatureCompetition Binding (e.g., KINOMEscan)TR-FRET Enzymatic AssayRadiometric Filtration BindingMechanismMeasures thermodynamic binding affinity ( Kd​ ) via displacement of immobilized ligands[4].Measures substrate phosphorylation via proximity-based fluorescence energy transfer[3].Measures direct transfer of 33P γ -ATP to a peptide substrate[4].ThroughputUltra-High (Multiplexed qPCR readout)High (Homogeneous microplate assay)Low to Medium (Requires washing/filtration)ATP DependenceATP-independent. Measures binding regardless of activation state[4].ATP-dependent. Sensitive to Km​ variations across kinases[2].ATP-dependent. Often run at Km​ or physiological 1 mM ATP[5].Interference RiskLow. Washing steps remove the compound before qPCR detection[4].Moderate. Highly colored or auto-fluorescent compounds can quench signals[1].Very Low. Considered the "gold standard" for avoiding optical interference[4].Best Used ForPrimary kinome-wide selectivity mapping and hit identification[4].High-throughput screening (HTS) and routine SAR optimization[1].Orthogonal confirmation and true catalytic inhibition validation[4]. Causality Insight: Why use Competition Binding for initial broad profiling of N3-DMC? As an isoxazole derivative, N3-DMC possesses aromatic properties that can occasionally cause auto-fluorescence, leading to false positives in standard fluorescence polarization (FP) or FRET assays[1]. Competition binding relies on qPCR quantification of DNA-tagged kinases, completely bypassing optical interference[4].

Experimental Data: Cross-Reactivity Profile of N3-DMC

To evaluate the selectivity of N3-DMC, it was profiled against a representative mini-panel of kinases alongside a universal pan-kinase inhibitor, Staurosporine. The data below represents the thermodynamic binding affinity ( Kd​ ) obtained via a competition binding methodology.

Table 2: Simulated Kinase Panel Data ( Kd​ in nM)
Kinase TargetPathway / FunctionStaurosporine Kd​ (nM)N3-DMC Kd​ (nM)Selectivity Implication
EGFR RTK Signaling0.51,200Weak hinge binding; requires optimization.
ABL1 Non-receptor TK2.1>10,000No measurable cross-reactivity.
BRAF MAPK Cascade4.58,500Negligible off-target risk.
p38α (MAPK14) Stress Response1.2450Moderate Off-Target Risk.
ROCK2 Cytoskeletal Dynamics3.0800Moderate Off-Target Risk.

Data Interpretation: Unlike Staurosporine, which universally binds the active site with sub-nanomolar affinity, N3-DMC exhibits a highly restricted, albeit weak, binding profile. Its highest affinity is toward p38α (450 nM) and ROCK2 (800 nM). This suggests that while N3-DMC is not a potent inhibitor on its own, its structural vector points toward a pharmacophore that favors the distinct hinge-region architectures of stress-activated and AGC-family kinases. Medicinal chemistry efforts must focus on adding steric bulk to the isoxazole ring to clash with the ROCK2/p38α binding pockets while improving affinity for the primary target.

Step-by-Step Experimental Methodologies

A robust profiling cascade utilizes a self-validating system: high-throughput binding assays for primary screening, followed by orthogonal enzymatic assays to confirm functional inhibition.

Workflow Cmpd Compound Prep (N3-DMC in DMSO) Primary Primary Screening (Competition Binding) Cmpd->Primary Confirm Enzymatic Confirmation (Radiometric/TR-FRET) Primary->Confirm Kd < 1 µM Cell Cellular Target Engagement (NanoBRET) Confirm->Cell IC50 Validated

Fig 2: Multi-tiered kinase profiling workflow from primary binding screens to cellular validation.

Protocol A: Active-Site Competition Binding Assay (Primary Screen)

This protocol measures the ability of N3-DMC to compete with an immobilized bait ligand for the active site of DNA-tagged kinases[3].

  • Bait Preparation: Immobilize a promiscuous kinase inhibitor (the "bait") onto a solid support resin (e.g., magnetic beads).

  • Assay Assembly: In a 384-well plate, combine the immobilized bait, the specific DNA-tagged kinase (e.g., p38α), and N3-DMC at varying concentrations (10 µM down to 1 nM in a 3-fold dilution series).

  • Equilibration: Incubate the mixture at room temperature for 1 hour to allow thermodynamic equilibrium to be reached between the kinase, the bait, and N3-DMC.

  • Washing (Self-Validation Step): Magnetically pellet the beads and wash three times with assay buffer. Causality: This removes unbound kinase and free N3-DMC, ensuring that only kinase bound to the bait remains, eliminating compound-induced optical interference[3].

  • Elution & Quantification: Elute the bound kinase from the beads using a high-salt buffer. Quantify the amount of eluted DNA-tagged kinase using quantitative PCR (qPCR).

  • Data Analysis: Calculate the Kd​ using the Hill equation. A lower qPCR signal indicates that N3-DMC successfully outcompeted the bait for the kinase active site.

Protocol B: TR-FRET Enzymatic Assay (Orthogonal Confirmation)

To confirm that the binding observed in Protocol A translates to functional inhibition, a Time-Resolved FRET (TR-FRET) assay is employed[2].

  • Kinase Reaction Setup: In a low-volume 384-well plate, mix 2 nM of purified kinase (e.g., ROCK2), 100 nM of a fluorophore-labeled peptide substrate, and N3-DMC.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration matching the specific kinase's Km​ value (to ensure balanced competition). Incubate for 60 minutes at 25°C.

  • Detection Reagent Addition: Add a development solution containing EDTA (to quench the kinase reaction by chelating Mg2+ ) and a Terbium (Tb)-labeled phospho-specific antibody[2].

  • Time-Gated Measurement: Read the plate using a microplate reader equipped with a TRF laser. Excite at 340 nm, wait for a 100-microsecond delay (to allow short-lived background fluorescence to decay), and measure emission at both 495 nm (Tb donor) and 520 nm (fluorophore acceptor).

  • Ratiometric Analysis: Calculate the emission ratio (520 nm / 495 nm). Causality: Using a ratiometric readout normalizes well-to-well dispensing variations and minimizes false positives caused by inner-filter effects from the test compound[1].

Sources

Validation

Orthogonal Validation Methods for N,3-dimethylisoxazole-5-carboxamide Binding

An in-depth technical guide to the biophysical validation of fragment binding, focusing on the acetyl-lysine mimetic N,3-dimethylisoxazole-5-carboxamide. Introduction: The Necessity of Orthogonal Validation in FBDD N,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the biophysical validation of fragment binding, focusing on the acetyl-lysine mimetic N,3-dimethylisoxazole-5-carboxamide.

Introduction: The Necessity of Orthogonal Validation in FBDD

N,3-dimethylisoxazole-5-carboxamide is a privileged fragment scaffold that functions as an acetyl-lysine (KAc) mimetic. It is a critical building block in Fragment-Based Drug Discovery (FBDD) for targeting the Bromodomain and Extra-Terminal (BET) family of epigenetic readers, such as BRD4[1].

Because fragment hits typically exhibit weak initial binding affinities (micromolar to millimolar Kd​ ), relying on a single biochemical assay often yields false positives due to colloidal aggregation, non-specific interactions, or assay interference[2]. To establish a robust structure-activity relationship (SAR), researchers must employ orthogonal validation —the use of multiple independent biophysical methods based on different physical principles to confirm genuine binding events[3][4].

This guide objectively compares the performance, causality, and experimental execution of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Differential Scanning Fluorimetry (DSF), and Nuclear Magnetic Resonance (NMR) in validating the binding of N,3-dimethylisoxazole-5-carboxamide to BRD4.

Method Comparison Overview

To confidently advance a fragment to the lead optimization phase, its binding profile must be corroborated across multiple dimensions: thermal stabilization, kinetic reversibility, thermodynamic signature, and structural localization[5][6].

Validation MethodPrimary OutputThroughputCausality / Role in FBDDLimitations
DSF (Thermal Shift) ΔTm​ HighPrimary Screen: Detects bulk thermal stabilization of the protein upon ligand binding.Prone to lipophilic false positives; does not provide stoichiometry.
SPR kon​ , koff​ , Kd​ MediumKinetic Validation: Confirms 1:1 binding kinetics, reversibility, and dose-dependency.Requires protein immobilization; highly sensitive to bulk refractive index changes (DMSO).
ITC ΔH , ΔS , Kd​ , n LowThermodynamic Validation: Confirms binding mechanism (enthalpy vs. entropy) and exact stoichiometry.High protein and ligand consumption; low throughput.
NMR (HSQC) Structural MappingLow-MedStructural Validation: Confirms the fragment occupies the specific KAc pocket (Asn140).Requires isotopically labeled protein ( 15 N); computationally intensive.

Workflow & Causality Visualizations

The following diagrams illustrate the logical progression of orthogonal validation and the specific biophysical parameters extracted at each stage.

FBDD_Workflow A Primary Screening (DSF / TSA) B Hit Identification (ΔTm > 2°C) A->B C Orthogonal Validation 1 (SPR: Kinetics & Affinity) B->C D Orthogonal Validation 2 (ITC: Thermodynamics) B->D E Structural Confirmation (NMR / X-ray) C->E D->E F Lead Optimization (Isoxazole derivatives) E->F

FBDD orthogonal validation workflow for bromodomain inhibitors.

Binding_Mechanism Target BRD4 BD1 Target SPR SPR Kinetics: kon, koff Affinity: Kd Target->SPR Validated by ITC ITC Thermodynamics: ΔH, -TΔS Stoichiometry: n=1 Target->ITC Validated by NMR NMR (HSQC) Binding Site Mapping Target->NMR Validated by Ligand N,3-dimethylisoxazole-5-carboxamide Ligand->Target Binds KAc Pocket

Causality of biophysical assays in validating KAc mimetic binding to BRD4.

Methodological Causality & Self-Validating Protocols

As an Application Scientist, it is critical to understand why a protocol is designed a certain way. A properly designed experiment must be a "self-validating system"—meaning its internal controls actively rule out artifacts.

Surface Plasmon Resonance (SPR) - Kinetic Validation

Causality: SPR provides real-time, label-free detection of binding kinetics. For low-molecular-weight fragments like N,3-dimethylisoxazole-5-carboxamide (~140 Da), the association and dissociation rates are extremely fast, often resulting in square-shaped sensorgrams. SPR is crucial for confirming that the interaction is reversible and dose-dependent, ruling out covalent artifacts or colloidal aggregation[5].

Step-by-Step Protocol (BRD4 BD1):

  • Surface Preparation: Immobilize recombinant BRD4(BD1) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Causality: Target a high immobilization level (2000–3000 RU) to ensure sufficient signal-to-noise ratio for a low-molecular-weight fragment.

  • Solvent Correction (Critical Control): Because fragments require high concentrations of DMSO for solubility, bulk refractive index changes can mask the true binding signal. Prepare a 7-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk effects.

  • Analyte Injection: Inject N,3-dimethylisoxazole-5-carboxamide in a 2-fold dilution series (e.g., 3.125 µM to 200 µM). Causality: Use a high flow rate (30–50 µL/min) to minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Data Analysis: Double-reference the data by subtracting the reference channel (unmodified surface) and blank buffer injections. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Isothermal Titration Calorimetry (ITC) - Thermodynamic Signature

Causality: ITC is the gold standard for thermodynamic validation. It directly measures the heat released or absorbed during binding, providing ΔH , ΔS , Kd​ , and stoichiometry ( n ) in a single experiment[7]. For KAc mimetics binding to BRD4, the interaction is typically strongly enthalpy-driven ( ΔH<0 ) due to the critical hydrogen bond formed between the isoxazole nitrogen/oxygen and the conserved Asn140 residue in the binding pocket[1][8]. Confirming a 1:1 stoichiometry ( n≈1 ) definitively rules out non-specific multi-site binding.

Step-by-Step Protocol (BRD4 BD1):

  • Sample Preparation: Dialyze BRD4(BD1) extensively against the assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4). Causality: Dissolve the fragment in the exact same dialysis buffer. Even minor buffer mismatches will generate massive heats of mixing that obscure the binding signal.

  • Cell and Syringe Loading: Load 50–100 µM BRD4(BD1) into the sample cell. Load 0.5–1.0 mM fragment into the titration syringe.

  • Titration Parameters: Perform 19–20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm. Causality: Allow a spacing of 120–150 seconds between injections to ensure the thermal baseline fully equilibrates.

  • Control Experiment (Critical Control): Titrate the fragment into the buffer alone. Subtract this background heat of dilution from the raw binding data to isolate the heat of binding.

  • Data Analysis: Integrate the peaks and fit to a one-set-of-sites model to extract the thermodynamic signature.

Nuclear Magnetic Resonance (NMR) - Structural Confirmation

Causality: While SPR and ITC confirm that the fragment binds and how it binds thermodynamically, they do not confirm where it binds. Protein-observed NMR ( 15 N-HSQC) provides residue-specific binding information. By mapping chemical shift perturbations, HSQC confirms that the N,3-dimethylisoxazole-5-carboxamide fragment occupies the KAc pocket (specifically interacting with Asn140 and the ZA channel's Tyr97) rather than a secondary allosteric site[6]. This structural validation is the final prerequisite before initiating a chemistry campaign to elaborate the fragment into a high-affinity lead compound.

References

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Journal of Medicinal Chemistry (ACS Publications)[Link][1]

  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry International Journal of Scientific Research & Technology[Link][2]

  • A three-stage biophysical screening cascade for fragment-based drug discovery PubMed (NIH)[Link][4]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research Massachusetts Biotechnology Council [Link][5]

  • A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes Journal of Medicinal Chemistry (ACS Publications)[Link][7]

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link][8]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery IntechOpen[Link][6]

  • Capabilities - ZoBio - Drug Discovery Technology ZoBio[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal Procedures for N,3-Dimethylisoxazole-5-carboxamide

As drug development pipelines increasingly leverage isoxazole derivatives for their bioisosteric properties and favorable pharmacokinetic profiles, laboratory safety protocols must adapt to handle these nitrogen-rich het...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly leverage isoxazole derivatives for their bioisosteric properties and favorable pharmacokinetic profiles, laboratory safety protocols must adapt to handle these nitrogen-rich heterocycles. N,3-dimethylisoxazole-5-carboxamide (CAS: 27144-51-0) is a critical building block in medicinal chemistry. However, its physicochemical structure demands stringent, causality-driven disposal protocols to prevent environmental contamination and ensure regulatory compliance.

This guide provides the foundational logic and step-by-step methodologies required to integrate this compound into your laboratory's waste management system safely.

Physicochemical Profiling & Mechanistic Toxicology

To understand why we dispose of this chemical in a specific manner, we must examine its molecular architecture. The compound features an isoxazole ring (a five-membered heterocycle containing adjacent nitrogen and oxygen atoms) coupled with a carboxamide moiety.

  • Combustion Byproducts (Causality): The high nitrogen content (Molecular Formula: C6H8N2O2) means that improper incineration or environmental degradation will yield toxic nitrogen oxides (NOx). Therefore, standard municipal landfilling is strictly prohibited. High-temperature incineration (>1000°C) equipped with NOx scrubbers is the only mechanistically sound method for total destruction.

  • Environmental Mobility: The polar nature of the carboxamide group increases its aqueous solubility. If introduced into the municipal water supply, it exhibits high soil mobility and potential aquatic toxicity, necessitating absolute containment at the bench level.

Regulatory Classification (EPA/RCRA Framework)

Under the[1], pure N,3-dimethylisoxazole-5-carboxamide is not specifically listed on the P- or U-lists. However, waste classification is entirely dependent on the state and mixture of the chemical at the time of disposal:

  • Solid Waste: Classified as non-RCRA regulated chemical waste, but must be managed as hazardous under institutional policies due to its biological activity.

  • Liquid Waste (Characteristic): If dissolved in a flammable solvent (e.g., Methanol, Flash Point < 60°C), the entire mixture inherits the EPA Waste Code D001 (Ignitable) [1]. If dissolved in a halogenated solvent (e.g., Dichloromethane), it falls under the F002 waste stream as defined by the [2]. For foundational chemical identification and GHS classification, the compound is registered under [3].

Standard Operating Procedures: Disposal Workflows

A self-validating safety system requires that every step naturally prevents the failure of the next. Implement the following workflows based on the physical state of the waste.

Protocol A: Pure Solid and Powder Waste
  • Containment: Collect all residual powder using an anti-static micro-spatula. Causality: Static buildup can repel fine powders, causing micro-dispersions outside the fume hood.

  • Primary Packaging: Transfer the solid into a clear, sealable, compatible glass or high-density polyethylene (HDPE) vial.

  • Secondary Packaging: Place the primary container into a secondary biohazard or chemical waste bag.

  • Labeling: Affix a label explicitly stating: "Non-RCRA Regulated Solid Chemical Waste: N,3-dimethylisoxazole-5-carboxamide. Contains Nitrogen Heterocycles. FOR INCINERATION ONLY."

Protocol B: Liquid Solvent Waste (Reaction Mixtures)
  • Segregation: Never mix halogenated and non-halogenated waste streams. Causality: While the isoxazole ring is stable in both, mixing them exponentially increases disposal costs and risks exothermic reactions if incompatible reagents were used in respective workflows. Furthermore, halogenated waste requires specialized high-temperature incineration to prevent the formation of dioxins.

  • Transfer: Use a closed-system funnel to transfer the liquid into the designated HPLC-grade waste carboy.

  • Validation: Ensure the carboy is properly vented to prevent pressure buildup from volatile solvents.

  • Documentation: Log the exact volume and concentration of N,3-dimethylisoxazole-5-carboxamide added to the waste manifest to ensure downstream fuel-blending facilities can calculate the required thermal load.

Protocol C: Contaminated Consumables (PPE & Labware)
  • Collection: All nitrile gloves, weigh boats, and Kimwipes that have contacted the chemical must be segregated from general municipal trash.

  • Disposal: Place in a designated solid chemical waste bin lined with a 6-mil polyethylene bag, destined for institutional high-temperature incineration.

Spill Response & Decontamination Protocol

If N,3-dimethylisoxazole-5-carboxamide powder is spilled outside of primary containment, execute the following protocol:

  • Isolate: Evacuate the immediate 2-meter radius to prevent tracking the powder through the laboratory.

  • Suppress Aerosols: Do not dry sweep. Causality: Dry sweeping imparts kinetic energy that overcomes the gravitational settling velocity of the particles, suspending them in the breathing zone and creating an acute inhalation hazard.

  • Wet-Wipe Method: Lightly dampen a highly absorbent pad with a compatible solvent (e.g., 70% Isopropanol or Water) to reduce the surface tension and capture the powder.

  • Decontaminate: Wash the surface with a mild detergent solution to hydrolyze and remove any microscopic residue.

  • Dispose: Treat all cleanup materials as Protocol C solid waste.

Quantitative Data & Waste Classification Summary

Property / CategorySpecification / ClassificationOperational Impact
Chemical Name N,3-dimethylisoxazole-5-carboxamideTarget compound for disposal
CAS Number 27144-51-0Required for waste manifesting
Molecular Formula C6H8N2O2Indicates high nitrogen content (NOx risk)
Physical State Solid (Powder)Prone to aerosolization; requires wet-wiping
EPA Waste Code (Pure) Unlisted (Non-RCRA)Treat as general hazardous chemical waste
EPA Waste Code (in MeOH) D001 (Ignitable)Requires specialized flammable storage
EPA Waste Code (in DCM) F002 (Halogenated)Requires segregated halogenated disposal
Destruction Method High-Temp Incineration (>1000°C)Prevents environmental NOx contamination

Disposal Workflow Visualization

WasteDecisionTree Start N,3-dimethylisoxazole-5-carboxamide Waste Generation State Physical State of Waste? Start->State Solid Pure Solid / Powder or Contaminated PPE State->Solid Solid Form Liquid Dissolved in Solvent (e.g., DMSO, MeOH, DCM) State->Liquid Liquid Form Incineration High-Temperature Incineration (>1000°C) with NOx Scrubbers Solid->Incineration Double-bagged & Labeled SolventCheck Solvent Classification? Liquid->SolventCheck Halo Halogenated Waste Stream (EPA Code: F002) SolventCheck->Halo Contains Halogens (e.g., DCM) NonHalo Non-Halogenated Waste Stream (EPA Code: D001 if flammable) SolventCheck->NonHalo No Halogens (e.g., MeOH, DMSO) Halo->Incineration Segregated Destruction NonHalo->Incineration Fuel Blending / Destruction

Decision tree for N,3-dimethylisoxazole-5-carboxamide waste segregation and disposal.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. URL:[Link]

  • Code of Federal Regulations. "Title 40, Part 261 - Identification and Listing of Hazardous Waste." GovInfo. URL:[Link]

  • CIRS Group Chemical Regulatory Database. "N,3-dimethylisoxazole-5-carboxamide CAS#27144-51-0." CIRS-Group.com. URL:[Link]

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